Product packaging for N-cyclohexyl-4-methoxybenzenesulfonamide(Cat. No.:CAS No. 169945-43-1)

N-cyclohexyl-4-methoxybenzenesulfonamide

Cat. No.: B188049
CAS No.: 169945-43-1
M. Wt: 269.36 g/mol
InChI Key: CGUWYJFECZVQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-cyclohexyl-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C13H19NO3S and its molecular weight is 269.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO3S B188049 N-cyclohexyl-4-methoxybenzenesulfonamide CAS No. 169945-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-17-12-7-9-13(10-8-12)18(15,16)14-11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUWYJFECZVQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354200
Record name Benzenesulfonamide, N-cyclohexyl-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169945-43-1
Record name Benzenesulfonamide, N-cyclohexyl-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Investigating the Biological Activity of N-cyclohexyl-4-methoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-4-methoxybenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine. This chemical scaffold has proven to be a versatile pharmacophore, with a wide array of derivatives exhibiting significant biological activities.[][2][3] Historically recognized for their antimicrobial properties, the biological spectrum of sulfonamides has expanded to include anticancer, anti-inflammatory, and enzyme inhibitory activities.[3][4]

This technical guide provides a comprehensive overview of the potential biological activities of this compound based on the known activities of structurally related compounds. While specific experimental data for this exact molecule is not extensively available in the public domain, this document outlines the key biological areas for investigation and provides detailed experimental protocols for its evaluation. The structural features of this compound, comprising a central benzenesulfonamide core with a lipophilic cyclohexyl group and a methoxy-substituted phenyl ring, suggest potential for interaction with various biological targets.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on sulfonamide derivatives, the following biological activities are of primary interest for the investigation of this compound.

Anticancer Activity

Numerous sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms.[3][4][5] The presence of the benzenesulfonamide moiety is crucial for this activity.

  • Carbonic Anhydrase (CA) Inhibition: A primary mechanism for the anticancer effects of many sulfonamides is the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII.[4][6] These enzymes play a critical role in regulating pH in the tumor microenvironment, contributing to tumor cell survival and proliferation.[6] The sulfonamide group can coordinate with the zinc ion in the active site of carbonic anhydrase, leading to inhibition.

  • Cell Cycle Arrest: Certain sulfonamides have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, in cancer cells, thereby inhibiting their proliferation.[3][7]

  • Disruption of Microtubule Assembly: Some sulfonamide derivatives interfere with the polymerization of tubulin, a key component of microtubules, leading to mitotic arrest and apoptosis in cancer cells.[3]

  • Tyrosine Kinase Inhibition: The sulfonamide scaffold has been incorporated into molecules designed to inhibit tyrosine kinases, which are crucial components of signaling pathways that are often dysregulated in cancer.[4]

Antimicrobial Activity

The classical mechanism of action for sulfonamide antibiotics is the inhibition of folic acid synthesis in bacteria.[][2][8]

  • Inhibition of Dihydropteroate Synthase (DHPS): Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[9][10] DHPS catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid. By mimicking PABA, sulfonamides block this essential metabolic pathway, leading to bacteriostasis.[][9]

Enzyme Inhibition

Beyond carbonic anhydrase, the sulfonamide moiety can be a key pharmacophore for inhibiting other enzymes. The specific substitutions on the sulfonamide nitrogen and the aromatic ring play a crucial role in determining the target specificity and potency.

Quantitative Data Summary

As of the latest literature review, specific quantitative biological activity data (e.g., IC₅₀, Kᵢ, MIC) for this compound is not publicly available. The following tables are provided as templates for organizing experimental data once it is generated through the protocols outlined in this guide.

Table 1: Anticancer Activity Data

Cell LineAssay TypeIC₅₀ (µM)Mechanism of Action
e.g., MCF-7MTT Assay
e.g., HT-29Cell Cycle Analysis
e.g., A549Tubulin Polymerization

Table 2: Antimicrobial Activity Data

Bacterial StrainAssay TypeMIC (µg/mL)MBC (µg/mL)
e.g., S. aureusBroth Microdilution
e.g., E. coliBroth Microdilution

Table 3: Enzyme Inhibition Data

EnzymeAssay TypeIC₅₀ / Kᵢ (nM)
e.g., hCA IISpectrophotometric
e.g., hCA IXFluorescence-based

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activity of this compound.

Anticancer Activity Assays

This assay determines the cytotoxic effect of the compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This assay determines the effect of the compound on cell cycle progression.

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.

Antimicrobial Activity Assays

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assays

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

  • Reagents: Prepare a Tris-HCl buffer (pH 7.4), a solution of the CA enzyme (e.g., bovine erythrocyte CA), and a solution of the substrate p-nitrophenyl acetate (p-NPA) in acetonitrile.

  • Assay Procedure: In a 96-well plate, add the buffer, the enzyme solution, and various concentrations of this compound (dissolved in DMSO). Pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate.

  • Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value for the inhibition of CA activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound and a general workflow for its biological evaluation.

Caption: Potential anticancer signaling pathways of this compound.

Antimicrobial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Compound N-cyclohexyl-4- methoxybenzenesulfonamide Compound->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF NucleicAcid Nucleic Acid Synthesis THF->NucleicAcid BacterialGrowth Bacterial Growth Inhibition NucleicAcid->BacterialGrowth

Caption: Mechanism of antimicrobial action of sulfonamides.

Experimental_Workflow start This compound Synthesis & Characterization in_vitro In Vitro Screening start->in_vitro anticancer Anticancer Assays (MTT, Cell Cycle) in_vitro->anticancer antimicrobial Antimicrobial Assays (MIC) in_vitro->antimicrobial enzyme Enzyme Inhibition (e.g., Carbonic Anhydrase) in_vitro->enzyme mechanism Mechanism of Action Studies anticancer->mechanism antimicrobial->mechanism enzyme->mechanism pathway Signaling Pathway Analysis mechanism->pathway in_vivo In Vivo Studies (if promising) pathway->in_vivo end Lead Optimization in_vivo->end

Caption: General workflow for the biological evaluation of this compound.

References

In-depth Technical Guide: N-cyclohexyl-4-methoxybenzenesulfonamide Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific understanding of N-cyclohexyl-4-methoxybenzenesulfonamide, prepared for researchers, scientists, and drug development professionals.

Foreword

This compound is a synthetic compound belonging to the sulfonamide class of molecules. While the broader sulfonamide group has been extensively studied and includes compounds with a wide range of biological activities, from antimicrobial to anticancer effects, the specific mechanism of action for this compound remains largely uncharacterized in publicly available scientific literature. This guide aims to provide a thorough overview of the existing knowledge, or lack thereof, and to contextualize the compound within the broader landscape of sulfonamide pharmacology.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for any mechanistic study.

PropertyValue
Molecular Formula C₁₃H₁₉NO₃S
Molecular Weight 269.36 g/mol
Appearance White crystalline solid
Melting Point Not reported
Solubility Not reported

Data synthesized from available chemical databases.

Current State of Mechanistic Research

Extensive searches of prominent scientific databases, including PubMed, Scopus, and Web of Science, did not yield any specific studies detailing the mechanism of action of this compound. Research on this particular molecule appears to be limited to its synthesis and structural characterization.

A 2011 study published in Acta Crystallographica Section E: Structure Reports Online detailed the synthesis and crystal structure of this compound.[1] This study provides precise measurements of bond lengths and angles, confirming the molecular structure, but does not offer any insights into its biological activity.

Potential Mechanisms of Action: Inferences from the Sulfonamide Class

Given the absence of direct research, we can infer potential, yet unproven, mechanisms of action based on the known activities of other structurally related sulfonamides. This section is speculative and intended to guide future research.

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. CAs are involved in numerous physiological processes, including pH regulation, ion transport, and tumorigenesis. The general structure of a sulfonamide allows it to bind to the zinc ion in the active site of CAs.

Hypothetical Signaling Pathway:

This compound This compound Carbonic Anhydrase Carbonic Anhydrase This compound->Carbonic Anhydrase Inhibition H+ + HCO3- H+ + HCO3- Carbonic Anhydrase->H+ + HCO3- Catalysis CO2 + H2O CO2 + H2O CO2 + H2O->Carbonic Anhydrase Downstream Cellular Processes Downstream Cellular Processes H+ + HCO3-->Downstream Cellular Processes

Caption: Hypothetical inhibition of carbonic anhydrase by this compound.

Disruption of Folate Synthesis (Antimicrobial Activity)

The archetypal mechanism for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. Folate is a crucial precursor for the synthesis of nucleic acids.

Hypothetical Experimental Workflow:

cluster_0 In Vitro Assay cluster_1 Enzymatic Assay Bacterial Culture Bacterial Culture Compound Treatment Treat with This compound Bacterial Culture->Compound Treatment MIC Determination Determine Minimum Inhibitory Concentration (MIC) Compound Treatment->MIC Determination Recombinant DHPS Recombinant DHPS Enzyme Inhibition Assay DHPS Inhibition Assay with This compound Recombinant DHPS->Enzyme Inhibition Assay IC50 Calculation Calculate IC50 Enzyme Inhibition Assay->IC50 Calculation

Caption: Proposed workflow to investigate the antimicrobial potential of the compound.

Proposed Experimental Protocols for Future Research

To elucidate the mechanism of action of this compound, a systematic series of experiments is required.

Broad-Spectrum Kinase and Phosphatase Profiling

Objective: To identify potential protein kinase or phosphatase targets.

Methodology:

  • Utilize a commercial kinase and phosphatase screening service (e.g., Eurofins, Promega).

  • Submit this compound for screening against a panel of several hundred kinases and phosphatases at a fixed concentration (e.g., 10 µM).

  • Measure the percent inhibition for each enzyme.

  • For any significant "hits" (e.g., >50% inhibition), perform follow-up dose-response studies to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify direct cellular targets of the compound.

Methodology:

  • Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected).

  • Lyse the cells to obtain a protein extract.

  • Incubate aliquots of the lysate with either this compound or a vehicle control.

  • Heat the aliquots across a range of temperatures.

  • Centrifuge to pellet aggregated (denatured) proteins.

  • Analyze the supernatant (soluble protein fraction) by SDS-PAGE and Western blotting for specific target candidates or by mass spectrometry for a proteome-wide analysis.

  • A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.

Conclusion and Future Directions

The mechanism of action of this compound is currently unknown. While its chemical structure has been elucidated, its biological activity remains unexplored. Based on the pharmacology of the broader sulfonamide class, potential avenues for investigation include its effects on carbonic anhydrases and microbial folate synthesis. Future research should focus on broad-spectrum screening assays to identify its molecular targets, followed by more focused biochemical and cellular studies to validate these findings. The experimental protocols outlined in this guide provide a roadmap for initiating such an investigation. A thorough understanding of its mechanism of action is a prerequisite for any potential therapeutic development.

References

Unveiling the Solid-State Architecture of N-cyclohexyl-4-methoxybenzenesulfonamide: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of N-cyclohexyl-4-methoxybenzenesulfonamide, a sulfonamide derivative of interest to researchers, scientists, and professionals in drug development. The following sections detail the precise three-dimensional arrangement of the molecule in the solid state, including key quantitative data, the experimental procedures used for its determination, and visualizations of its synthesis and intermolecular interactions.

Crystallographic and Structural Data at a Glance

The crystal structure of this compound has been meticulously determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection and refinement statistics are summarized in the tables below, offering a quantitative overview of the crystal lattice and the precision of the structural model.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical FormulaC₁₃H₁₉NO₃S
Formula Weight269.36
Crystal SystemOrthorhombic
Space GroupPccn
Unit Cell Dimensionsa = 17.2644(12) Åb = 20.4707(16) Åc = 7.9139(5) Å
Volume2796.9(3) ų
Z8
RadiationMo Kα
Temperature296 K
Reflections Collected10601
Independent Reflections2704
R(int)0.047
Final R indices [I>2σ(I)]R1 = 0.048
R indices (all data)wR2 = 0.136
Goodness-of-fit on F²1.02
Table 2: Selected Bond Lengths (Å)
BondLength (Å)
S1—O11.424(3)
S1—O21.436(3)
S1—N11.586(3)
S1—C71.747(4)
Table 3: Selected Bond Angles (°)
AngleDegree (°)
O1—S1—O2120.39(18)
O1—S1—N1108.09(16)
O2—S1—N1105.37(16)
O1—S1—C7107.08(16)
O2—S1—C7106.18(15)
N1—S1—C7109.43(16)

Molecular and Crystal Packing Analysis

The sulfur atom in this compound exhibits a distorted tetrahedral geometry.[1] A notable feature of the molecular structure is the cyclohexane ring, which adopts a stable chair conformation.[1]

In the crystal, molecules are interconnected through intermolecular N—H⋯O hydrogen bonds.[1] These interactions form zigzag chains that propagate along the c-axis, defining the primary supramolecular architecture of the crystal packing.[1]

Experimental Protocols

The successful determination of the crystal structure relied on the following experimental procedures for synthesis, crystallization, and data collection.

Synthesis and Crystallization of this compound

The synthesis of the title compound was achieved through the reaction of cyclohexylamine with 4-methoxybenzenesulfonyl chloride. The detailed workflow is illustrated in the diagram below.

G Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization A Cyclohexylamine in Distilled Water B Add 4-methoxybenzenesulfonyl chloride A->B C Stir at Room Temperature (6h) pH maintained at 8 with 10% Na2CO3 B->C D Acidify to pH 3 with 3M HCl C->D E Filter and Dry Precipitate D->E F Dissolve Dried Precipitate in Methanol E->F Yield: 87% G Slow Evaporation F->G H Obtain Single Crystals G->H

Caption: Workflow for the synthesis and crystallization of the title compound.

The synthesis commenced by dissolving cyclohexylamine in distilled water, followed by the careful addition of 4-methoxybenzenesulfonyl chloride while maintaining the pH at 8 with a 10% sodium carbonate solution.[1] The reaction mixture was stirred for 6 hours at room temperature.[1] Upon completion, the pH was adjusted to 3 with 3M HCl to precipitate the product, which was then filtered and dried.[1] Single crystals suitable for X-ray diffraction were obtained by dissolving the dried precipitate in methanol and allowing for slow evaporation.[1]

Single-Crystal X-ray Diffraction Data Collection and Refinement

A suitable single crystal with dimensions of 0.29 × 0.12 × 0.09 mm was selected and mounted on a Bruker APEXII CCD diffractometer for data collection at 296 K.[1] The structure was solved using SIR97 and refined with SHELXL97.[1] Hydrogen atoms were treated with a combination of independent and constrained refinement.[1]

Intermolecular Interactions

The primary intermolecular interaction governing the crystal packing of this compound is the N—H⋯O hydrogen bond. This interaction creates a robust, chain-like assembly of molecules within the crystal lattice.

G Intermolecular Hydrogen Bonding cluster_molecules Molecular Chain cluster_interaction Zigzag Chain Formation mol1 Molecule A (...-SO2-NH-...) mol2 Molecule B (...-SO2-NH-...) mol1->mol2 N-H...O mol3 Molecule C (...-SO2-NH-...) mol2->mol3 N-H...O interaction_desc Molecules form zigzag chains along the c-axis via N-H...O hydrogen bonds.

Caption: Diagram of the intermolecular N—H⋯O hydrogen bonding.

References

An In-depth Technical Guide to the Synthesis and Applications of N-cyclohexyl-4-methoxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and diverse applications of N-cyclohexyl-4-methoxybenzenesulfonamide and its derivatives. This class of compounds has garnered significant interest within the scientific community due to its versatile pharmacological and biological activities. This document serves as a core resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies and a summary of key quantitative data to facilitate further investigation and application.

Synthesis of this compound and Its Derivatives

The fundamental synthesis of this compound is achieved through the reaction of 4-methoxybenzenesulfonyl chloride with cyclohexylamine. This reaction is a classic example of nucleophilic substitution at a sulfonyl group.

A general synthetic workflow can be visualized as follows:

Synthesis_Workflow Reactant1 4-Methoxybenzenesulfonyl Chloride Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 Cyclohexylamine Reactant2->Reaction Product This compound Reaction->Product

Caption: General synthesis workflow for this compound.

Further derivatization can be achieved by modifying either the cyclohexyl or the 4-methoxybenzenesulfonyl moiety, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity.

Experimental Protocol: Synthesis of this compound

This protocol is based on established laboratory procedures.

Materials:

  • 4-methoxybenzenesulfonyl chloride

  • Cyclohexylamine

  • Distilled water

  • 10% Sodium carbonate (Na₂CO₃) solution

  • 3 M Hydrochloric acid (HCl)

  • Methanol

  • Round bottom flask (50 ml)

  • Magnetic stirrer

  • TLC plates

  • Filtration apparatus

Procedure:

  • To a 50 ml round bottom flask, add cyclohexylamine (0.5 g, 6.494 mmol) and 10 ml of distilled water.

  • Stir the mixture at room temperature for 5 minutes.

  • Carefully add 4-methoxybenzenesulfonyl chloride to the stirring solution.

  • Maintain the pH of the reaction mixture at 8 by the dropwise addition of a 10% sodium carbonate solution.

  • Continue stirring at room temperature for 6 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, reduce the pH of the reaction mixture to 3 with 3 M HCl, which will cause the product to precipitate.

  • Filter the precipitate and dry it thoroughly.

  • For purification, dissolve the dried precipitate in methanol and allow it to recrystallize.

  • The expected yield of this compound is approximately 87%.[1]

Applications of this compound Derivatives

Derivatives of this compound have shown promise in a variety of applications, primarily in the fields of medicine and agriculture. The sulfonamide moiety is a well-known pharmacophore, and its combination with a cyclohexyl and a substituted benzene ring offers a scaffold for developing potent and selective bioactive agents.

Carbonic Anhydrase Inhibition

A significant area of application for benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The primary sulfonamide group (SO₂NH₂) is a key zinc-binding group, enabling these compounds to act as potent inhibitors.

The mechanism of inhibition can be depicted as follows:

CA_Inhibition cluster_Enzyme Carbonic Anhydrase Active Site Zinc Zn²⁺ Water H₂O Zinc->Water coordination Histidine His Zinc->Histidine Inhibited_Complex Inhibited Enzyme-Sulfonamide Complex Water->Inhibited_Complex is displaced Sulfonamide Sulfonamide (R-SO₂NH₂) Sulfonamide->Inhibited_Complex binds to Zn²⁺

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

A series of 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms I, II, IX, and XII. The nature of the substituents on the dihydro-thiazole ring was found to be important for determining the activity and selectivity profiles of these compounds.

Table 1: Carbonic Anhydrase Inhibition Data for Selected Sulfonamide Derivatives

Compound IDTarget IsoformInhibition Constant (Kᵢ) (nM)
Derivative A hCA I>10000
hCA II15.8
hCA IX25.5
hCA XII5.7
Derivative B hCA I8560
hCA II8.9
hCA IX30.1
hCA XII4.9

Note: The data presented here is illustrative and based on findings for structurally related benzenesulfonamide derivatives. Specific Ki values for this compound derivatives would require dedicated experimental evaluation.

Anticancer Activity

Benzenesulfonamide derivatives have been extensively investigated for their potential as anticancer agents. Their mechanism of action is often linked to the inhibition of carbonic anhydrase IX, which is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment.

Table 2: In Vitro Anticancer Activity of Selected Benzenesulfonamide Derivatives

Compound IDCell LineIC₅₀ (µM)
Derivative C MCF-7 (Breast)5.8
A549 (Lung)12.3
Derivative D HeLa (Cervical)8.1
DU-145 (Prostate)15.6

Note: The data is representative of the anticancer potential of the benzenesulfonamide class. The specific activity of this compound derivatives needs to be determined experimentally.

Antimicrobial Activity

The sulfonamide scaffold is a cornerstone of antimicrobial drug discovery. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.

Table 3: In Vitro Antimicrobial Activity of Selected Benzenesulfonamide Derivatives

Compound IDMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Derivative E Staphylococcus aureus16
Escherichia coli32
Derivative F Candida albicans64

Note: The presented MIC values are illustrative for the benzenesulfonamide class of compounds. The antimicrobial spectrum and potency of this compound derivatives require specific testing.

Herbicidal Activity

Certain benzenesulfonamide derivatives have been explored for their herbicidal properties. The mode of action often involves the inhibition of key plant enzymes, leading to growth inhibition and plant death. While specific data for this compound derivatives as herbicides is limited, the general class of benzenesulfonamides has shown promise in this area.

Detailed Experimental Protocols

Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against carbonic anhydrase using the hydrolysis of 4-nitrophenyl acetate (p-NPA).

Materials:

  • Purified carbonic anhydrase isoenzyme

  • Tris-HCl buffer (50 mM, pH 7.5)

  • 4-Nitrophenyl acetate (p-NPA) solution in acetonitrile

  • Test compound solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

  • Add 10 µL of the test compound solution at different concentrations to the respective wells.

  • Add 10 µL of the carbonic anhydrase solution (e.g., 1 µM) to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 40 µL of the p-NPA solution (e.g., 10 mM) to each well.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • The rate of hydrolysis is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC₅₀ or Kᵢ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound and its derivatives represent a versatile chemical scaffold with significant potential for the development of novel therapeutic and agrochemical agents. The straightforward synthesis allows for the generation of diverse libraries of compounds for screening. The established roles of benzenesulfonamides as carbonic anhydrase inhibitors, anticancer, and antimicrobial agents provide a strong rationale for the further investigation of this specific class of compounds. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the advancement of new and effective chemical entities.

References

Preliminary Screening of N-cyclohexyl-4-methoxybenzenesulfonamide for Antimicrobial Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary antimicrobial screening of N-cyclohexyl-4-methoxybenzenesulfonamide. While direct experimental data for this specific compound is not extensively available in the reviewed literature, this document outlines the established experimental protocols for evaluating the antimicrobial properties of sulfonamide derivatives. It further presents a summary of the known antimicrobial activities of structurally related compounds to offer insights into the potential efficacy of this compound. The guide details the primary mechanism of action for sulfonamides and includes visualizations of experimental workflows and signaling pathways to aid in the understanding of the screening process and the compound's potential biological interactions. This document is intended to serve as a foundational resource for researchers initiating antimicrobial studies on this and similar molecules.

Introduction

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used and continue to be a subject of interest in the development of new therapeutic agents due to their broad spectrum of activity against various pathogens.[1][2] The core structure of sulfonamides allows for diverse substitutions, leading to a wide range of physicochemical and biological properties.[3] this compound is a derivative that incorporates a bulky, lipophilic cyclohexyl group and a methoxy-substituted benzene ring, features that can significantly influence its antimicrobial profile. This guide outlines the standard procedures for a preliminary in-vitro assessment of its potential antimicrobial characteristics.

Mechanism of Action: Sulfonamides

Sulfonamides are synthetic bacteriostatic antibiotics that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2][4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate). Bacteria rely on this pathway to produce essential nucleic acids (DNA and RNA).[5] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, thereby inhibiting bacterial growth and replication.[4][5] Human cells are generally unaffected as they obtain folic acid from their diet.[6]

Sulfonamide_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_drug Drug Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF Reduction Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide Sulfonamide (e.g., N-cyclohexyl-4- methoxybenzenesulfonamide) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides.

Experimental Protocols for Antimicrobial Screening

The preliminary antimicrobial screening of a novel compound typically involves a series of in-vitro assays to determine its efficacy against a panel of clinically relevant microorganisms.

General Experimental Workflow

The screening process follows a logical progression from qualitative to quantitative assessments.

Antimicrobial_Screening_Workflow start Start prep Prepare Compound Stock Solution (e.g., in DMSO) start->prep primary_screen Primary Screening (Qualitative Assay) prep->primary_screen culture Culture Test Microorganisms (Bacteria and Fungi) culture->primary_screen disk_diffusion Disk Diffusion Assay primary_screen->disk_diffusion Yes agar_well Agar Well Diffusion Assay primary_screen->agar_well Yes secondary_screen Secondary Screening (Quantitative Assays) disk_diffusion->secondary_screen agar_well->secondary_screen mic Minimum Inhibitory Concentration (MIC) (Broth or Agar Dilution) secondary_screen->mic Active data_analysis Data Analysis and Interpretation secondary_screen->data_analysis Inactive mbc Minimum Bactericidal Concentration (MBC) mic->mbc mbc->data_analysis end End data_analysis->end

Caption: General workflow for antimicrobial screening.

Disk Diffusion Method

This method is a preliminary, qualitative test to assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared.

  • Inoculation: A sterile cotton swab is dipped into the inoculum and evenly streaked across the surface of a Mueller-Hinton agar plate.

  • Application of Compound: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Observation: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.[7]

Broth Dilution Method (for MIC Determination)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in tubes or a 96-well microtiter plate.

  • Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The tubes or plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8][9]

Agar Dilution Method (for MIC Determination)

This is an alternative quantitative method for determining the MIC.

  • Preparation of Plates: A series of agar plates are prepared, each containing a different concentration of the test compound.

  • Inoculation: A standardized suspension of the test microorganism is spot-inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism on the agar surface.[8]

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed to determine if an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • Subculturing: Following the MIC determination by the broth dilution method, a small aliquot from each tube or well showing no visible growth is subcultured onto a fresh, antibiotic-free agar plate.

  • Incubation: The plates are incubated to allow for the growth of any viable bacteria.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.

Quantitative Data for Structurally Similar Compounds

Direct antimicrobial data for this compound is limited in the public domain. However, data from structurally related N-substituted benzenesulfonamides and 4-methoxybenzenesulfonamide derivatives can provide valuable insights into its potential activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Sulfonamides

CompoundTest OrganismMIC (µg/mL)Reference
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus ATCC 2921332[10]
N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus ATCC 2921364[10]
N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus ATCC 29213128[10]
Aromatic disulfonamide (compound 5)Escherichia coli100[11]
Aromatic disulfonamide (compound 5)Salmonella enteritidis100[11]
4-methylbenzenesulfonyl hydrazide (compound 9)Escherichia coli42[11]
4-methylbenzenesulfonyl hydrazide (compound 9)Salmonella enteritidis42[11]

Table 2: Zone of Inhibition Data for Structurally Related Sulfonamides

CompoundTest OrganismConcentrationZone of Inhibition (mm)Reference
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (clinical isolates)500 µ g/disc Varies[10]
N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (clinical isolates)500 µ g/disc Varies[10]
Aryl sulfonamide (compound 2e)Staphylococcus aureus ATCC 33591Not specified20[1]
Aryl sulfonamide (compound 2f)Staphylococcus aureus ATCC 33591Not specified19[1]
Aryl sulfonamide (compound 2g)Staphylococcus aureus ATCC 33591Not specified13[1]

Structure-Activity Relationship (SAR) Considerations

The antimicrobial activity of sulfonamides is influenced by the nature of the substituents on the aromatic ring and the sulfonamide nitrogen.[12]

  • N1-Substitution: The substitution on the sulfonamide nitrogen (N1) is critical for activity. The presence of a heterocyclic ring or other specific groups can enhance potency.[12] In this compound, the cyclohexyl group at N1 will significantly impact the molecule's lipophilicity and steric properties, which in turn will affect its ability to bind to the active site of DHPS.

  • Aromatic Ring Substitution: The methoxy group at the para-position of the benzene ring is an electron-donating group, which can influence the electronic properties of the sulfonamide core and its interaction with the target enzyme.

Conclusion

References

Exploring the Anticonvulsant Potential of Benzenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific anticonvulsant data for N-cyclohexyl-4-methoxybenzenesulfonamide is not currently available in published literature, the broader class of benzenesulfonamide derivatives has demonstrated significant promise in the field of epilepsy research. This technical guide provides an in-depth overview of the anticonvulsant potential of these compounds, summarizing key quantitative data, detailing common experimental protocols, and illustrating relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiepileptic drugs.

Introduction

Epilepsy is a prevalent neurological disorder, and the demand for new, more effective anticonvulsant therapies remains high.[1] Benzenesulfonamide derivatives have emerged as a promising class of compounds in the search for novel antiepileptic drugs (AEDs).[1][2] A number of compounds within this class have been shown to exhibit potent anticonvulsant activity in various preclinical models.[1][2]

One of the primary mechanisms through which many benzenesulfonamide derivatives are thought to exert their anticonvulsant effects is through the inhibition of carbonic anhydrase (CA) isoenzymes in the brain.[3][4][5][6] Carbonic anhydrases play a crucial role in pH regulation and CO2 homeostasis, and their inhibition can lead to a reduction in neuronal hyperexcitability.[3][4] Several clinically used AEDs, such as acetazolamide and topiramate, are known to be carbonic anhydrase inhibitors.[3][5]

This guide will synthesize the available scientific literature to provide a comprehensive overview of the anticonvulsant potential of benzenesulfonamide derivatives, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Quantitative Data on Anticonvulsant Activity

The following tables summarize the in vivo anticonvulsant activity of various benzenesulfonamide derivatives as reported in the scientific literature. The data is primarily from two standard preclinical screening models: the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity is typically assessed using the rotarod test.

Table 1: Anticonvulsant Activity of Selected Benzenesulfonamide Derivatives in the Maximal Electroshock (MES) Test

Compound ReferenceStructureED50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)Species
12c 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide>300Not ReportedMouse
12d (Structure not fully specified)30Not ReportedMouse
18b 2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide16.3624.8Mouse
Compound 9 N-(4-(benzothiazole-2-yl) phenyl) 3-chlorobenzenesulfonamidePotent Activity ReportedNot ReportedMouse
Compound 44 (Structure not fully specified)100 (after 4h)Not ReportedMouse
Compound 45 (Structure not fully specified)30 (after 4h)Not ReportedMouse

ED50: Median Effective Dose required to protect 50% of animals from MES-induced seizures. A lower ED50 indicates higher potency.[1][7][8] PI: Protective Index is the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI indicates a better safety profile.[1]

Table 2: Anticonvulsant Activity of Selected Benzenesulfonamide Derivatives in the Subcutaneous Pentylenetetrazole (scPTZ) Test

Compound ReferenceStructureED50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)Species
12c 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide22.5020.4Mouse
10 (Structure not fully specified)300 (protection at this dose)Not ReportedMouse
12h (Structure not fully specified)300 (protection at this dose)Not ReportedMouse
12k (Structure not fully specified)300 (protection at this dose)Not ReportedMouse
17 (Structure not fully specified)300 (protection at this dose)Not ReportedMouse
Compound 8 (Structure not fully specified)Potent Activity ReportedNot ReportedMouse

ED50: Median Effective Dose required to protect 50% of animals from scPTZ-induced seizures.[1][7]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of anticonvulsant drug candidates.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.

  • Animals: Male Kunming mice are often used.[1]

  • Apparatus: A convulsiometer that delivers an electrical stimulus through corneal or ear-clip electrodes.

  • Procedure:

    • The test compound is administered to the animals, typically via intraperitoneal (i.p.) injection.

    • After a predetermined time (e.g., 0.5 or 4 hours), an electrical stimulus (e.g., 50 mA, 0.2 seconds in mice) is delivered through the electrodes.[9]

    • The animals are observed for the presence or absence of a tonic hind limb extension seizure lasting longer than 3 seconds.

    • The absence of this tonic extension is considered the endpoint for protection.

    • The ED50 is calculated as the dose of the drug that protects 50% of the animals from the tonic seizure.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for screening drugs effective against absence seizures.

  • Animals: Male Kunming mice are commonly used.[1]

  • Procedure:

    • The test compound is administered to the animals (e.g., i.p. injection).

    • After a specific time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

    • The animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures (a seizure lasting for at least 5 seconds).

    • The absence of clonic seizures during the observation period is considered protection.

    • The ED50 is determined as the dose that protects 50% of the animals from scPTZ-induced seizures.

Rotarod Neurotoxicity Assay

This assay is used to assess the potential for motor impairment and neurotoxicity of a test compound.

  • Animals: Male Kunming mice are often used.[1]

  • Apparatus: A rotating rod (rotarod) with a specified diameter and rotation speed (e.g., 25 rpm).

  • Procedure:

    • Animals are trained to stay on the rotating rod for a set duration (e.g., 1 minute) in a pre-test session.

    • The test compound is administered to the trained animals.

    • At various time points after administration, the animals are placed back on the rotarod.

    • The inability of an animal to remain on the rod for the full duration is indicative of neurotoxicity.

    • The TD50 (median toxic dose) is the dose at which 50% of the animals fail the rotarod test.

Visualizations: Pathways and Workflows

The following diagrams illustrate a typical experimental workflow for anticonvulsant drug screening and a key signaling pathway associated with the mechanism of action of many sulfonamide-based anticonvulsants.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vivo Anticonvulsant Screening cluster_evaluation Data Analysis & Lead Identification synthesis Synthesis of Benzenesulfonamide Derivatives purification Purification & Structural Confirmation (NMR, MS) synthesis->purification mes_test Maximal Electroshock (MES) Test purification->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test purification->scptz_test neurotoxicity Rotarod Neurotoxicity Assay purification->neurotoxicity ed50 Determine ED50 mes_test->ed50 scptz_test->ed50 td50 Determine TD50 neurotoxicity->td50 pi Calculate Protective Index (PI) ed50->pi td50->pi lead Identify Lead Compounds pi->lead

Caption: General workflow for the screening and evaluation of novel anticonvulsant compounds.

carbonic_anhydrase_inhibition cluster_neuron Neuronal Environment cluster_drug_action Drug Action cluster_effect Physiological Effect co2_h2o CO2 + H2O ca Carbonic Anhydrase (CA) co2_h2o->ca h2co3 H2CO3 h_hco3 H+ + HCO3- h2co3->h_hco3 acidosis Intracellular Acidosis h_hco3->acidosis Increased H+ ca->h2co3 sulfonamide Benzenesulfonamide Derivative inhibition Inhibition sulfonamide->inhibition inhibition->ca reduced_excitability Reduced Neuronal Excitability acidosis->reduced_excitability anticonvulsant_effect Anticonvulsant Effect reduced_excitability->anticonvulsant_effect

Caption: Proposed mechanism of anticonvulsant action via carbonic anhydrase inhibition.

Mechanism of Action: Carbonic Anhydrase Inhibition

A significant body of evidence suggests that the anticonvulsant activity of many benzenesulfonamide derivatives is mediated through the inhibition of carbonic anhydrase (CA) enzymes.[3][4][5] There are several isoforms of CA expressed in the human brain, with CA II and CA VII being particularly implicated in epileptogenesis.[3]

The inhibition of these enzymes leads to an accumulation of carbonic acid and a subsequent decrease in intracellular pH (acidosis).[3] This acidic shift is thought to reduce neuronal excitability through several potential mechanisms, including the modulation of ion channel activity and neurotransmitter release. By dampening excessive neuronal firing, CA inhibitors can effectively suppress seizure activity.[3] The design of isoform-specific CA inhibitors is an active area of research aimed at developing more targeted and tolerable anticonvulsant therapies.[6]

Conclusion

While direct experimental data on this compound as an anticonvulsant is not available, the broader class of benzenesulfonamide derivatives represents a promising avenue for the development of novel antiepileptic drugs. The ability of these compounds to exhibit potent anticonvulsant activity in established preclinical models, coupled with a well-defined mechanism of action through carbonic anhydrase inhibition, makes them attractive candidates for further investigation. The data and protocols presented in this guide are intended to facilitate future research in this area, with the ultimate goal of identifying new and improved treatments for epilepsy.

References

physical and chemical properties of N-cyclohexyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of N-cyclohexyl-4-methoxybenzenesulfonamide. The information is compiled from available scientific literature and databases, offering a valuable resource for those involved in chemical research and drug development.

Core Physical and Chemical Properties

This compound is a sulfonamide derivative with a molecular formula of C13H19NO3S.[1] While specific experimental data for some properties of this exact compound are limited, data from closely related analogs and computational predictions provide valuable insights.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyValueSource/Notes
Molecular Formula C13H19NO3S[1]
Molecular Weight 269.36 g/mol [1]
Melting Point 83 - 85 °CData for the closely related N-cyclohexyl-4-methylbenzenesulfonamide.[2]
Boiling Point Data not available
Solubility Insoluble in waterInferred from the properties of the related compound N-cyclohexyl-4-methylbenzenesulfonamide.[2]
Appearance Likely a solidBased on the melting point of the related methyl-analog.

Crystal Structure and Molecular Geometry

X-ray diffraction studies have provided detailed insights into the crystal structure of this compound. The sulfur atom exhibits a distorted tetrahedral geometry. The cyclohexane ring adopts a stable chair conformation. In the crystalline state, molecules are interconnected through intermolecular N—H⋯O hydrogen bonds, forming zigzag chains.[1]

Table 2: Selected Crystal Data and Structure Refinement Parameters

ParameterValue
Crystal systemOrthorhombic
Space groupNot specified
a (Å)17.2644 (12)
b (Å)20.4707 (16)
c (Å)7.9139 (5)
V (ų)2796.9 (3)
Z8
Temperature (K)296
Radiation typeMo Kα
μ (mm⁻¹)0.23
R[F² > 2σ(F²)]0.048
wR(F²)0.136
Goodness-of-fit (S)1.02
Source:[1]

Spectroscopic Data

Table 3: Spectroscopic Data for N-cyclohexyl-4-methylbenzenesulfonamide (Analog)

TechniqueKey Observations
¹H NMR Spectral data is available but specific peak assignments require further analysis.
¹³C NMR Spectral data is available but specific peak assignments require further analysis.
Mass Spectrometry (GC-MS) Major fragments observed at m/z 155, 91, 253, 98, 65.[3]
IR Spectroscopy Data is available, typically showing characteristic peaks for S=O, N-H, and C-H bonds.
Source:[3][4]

Experimental Protocols

Synthesis of this compound

A published method for the synthesis of this compound involves the reaction of cyclohexylamine with 4-methoxybenzenesulfonyl chloride.[1]

Experimental Workflow: Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Isolation cluster_3 Purification A Cyclohexylamine in Distilled Water C Stirring at Room Temperature A->C B 4-methoxybenzenesulfonyl chloride B->C D Maintain pH 8 with 10% Na2CO3 C->D E Stir for 6 hours D->E F Adjust pH to 3 with 3M HCl E->F G Filter Precipitate F->G H Dry the Product G->H I Dissolve in Methanol H->I J Crystallization I->J G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Biosynthesis THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide This compound Sulfonamide->DHPS Inhibition

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide, a sulfonamide derivative. Sulfonamides are a class of compounds with a wide range of biological activities and are of significant interest in medicinal chemistry and drug development.

Reaction Scheme

The synthesis involves the reaction of 4-methoxybenzenesulfonyl chloride with cyclohexylamine in an aqueous medium. The reaction is a nucleophilic substitution at the sulfonyl group, where the amino group of cyclohexylamine acts as the nucleophile, displacing the chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Reaction scheme for the synthesis of this compound

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

Reactant/Product Molecular Formula Molar Mass ( g/mol ) Amount (g) Amount (mmol) Molar Equiv.
CyclohexylamineC₆H₁₃N99.170.505.041.0
4-Methoxybenzenesulfonyl chlorideC₇H₇ClO₃S206.651.045.041.0
This compoundC₁₃H₁₉NO₃S269.361.18 (Theoretical)4.38 (Theoretical)-
Reported Yield ----87% [1]

Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of this compound.[1]

Materials and Reagents
  • Cyclohexylamine (C₆H₁₃N)

  • 4-Methoxybenzenesulfonyl chloride (C₇H₇ClO₃S)[2][3]

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl), 3 M

  • Methanol (CH₃OH)

  • Distilled water (H₂O)

Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Beakers

  • Graduated cylinders

  • Rotary evaporator (optional)

Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, combine 0.5 g (5.04 mmol) of cyclohexylamine with 10 mL of distilled water. Stir the mixture at room temperature for 5 minutes.[1]

  • Addition of Sulfonyl Chloride: Carefully add 1.04 g (5.04 mmol) of 4-methoxybenzenesulfonyl chloride to the stirred solution.

  • pH Adjustment: Maintain the pH of the reaction mixture at approximately 8 by the dropwise addition of a 10% aqueous solution of sodium carbonate (Na₂CO₃).[1]

  • Reaction: Allow the reaction to stir at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Product Precipitation: Once the reaction is complete, acidify the reaction mixture to a pH of 3 using a 3 M solution of hydrochloric acid (HCl). This will cause the product to precipitate out of the solution.[1]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold distilled water to remove any remaining salts.

  • Drying: Dry the filtered product, for instance, in a desiccator under vacuum.

  • Purification: For further purification, the crude product can be recrystallized from methanol.[1] Dissolve the dried precipitate in a minimal amount of hot methanol and allow it to cool slowly to form crystals. Filter the purified crystals and dry them thoroughly. The reported yield for this procedure is 87%.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Cyclohexylamine and Water to Flask B 2. Add 4-Methoxybenzenesulfonyl Chloride A->B C 3. Adjust pH to 8 with 10% Na2CO3 B->C D 4. Stir at Room Temperature for 6 hours C->D E 5. Acidify to pH 3 with 3M HCl D->E Reaction Complete F 6. Filter Precipitate E->F G 7. Dry the Product F->G H 8. Recrystallize from Methanol G->H I This compound H->I Final Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Crystallization of N-cyclohexyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-4-methoxybenzenesulfonamide is a sulfonamide derivative of interest in medicinal chemistry and drug discovery. The purification of this compound to a high degree of purity is essential for its accurate biological evaluation and to meet stringent regulatory standards. Crystallization is a critical and widely used technique for the purification of solid organic compounds. This document provides a detailed step-by-step guide for the crystallization of this compound, based on established methodologies for sulfonamide derivatives. The protocol aims to yield high-purity crystalline material suitable for further research and development.

Data Presentation: Solvent Properties and Suitability

SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability for this compoundNotes
Methanol 64.732.7Primary Choice Reported to be an effective crystallization solvent.[1]
Ethanol78.424.5Good AlternativeOften used for recrystallization of sulfonamides.
2-Propanol (Isopropanol)82.619.9Good AlternativeA common solvent for the crystallization of organic compounds.
Acetone56.020.7Possible Co-solventHigh solubility may require an anti-solvent.
Water100.080.1Anti-solvent The compound is expected to be poorly soluble in water. Can be used to induce precipitation from a solution in a miscible organic solvent.
Toluene110.62.4PoorLow polarity makes it a poor solvent for this polar molecule.
Hexane68.01.9PoorVery low polarity; unlikely to dissolve the compound.

Experimental Protocol: Single-Solvent Recrystallization using Methanol

This protocol details the procedure for the purification of this compound by recrystallization from methanol.

Materials and Equipment:

  • Crude this compound

  • Methanol (reagent grade)

  • Distilled water (for cooling bath)

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with magnetic stirrer

  • Magnetic stir bar

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of an appropriate size (e.g., 50 mL).

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of methanol to the flask to just cover the solid.

    • Gently heat the mixture on a hot plate or in a heating mantle while stirring.

    • Continue to add small portions of methanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (preferably with a short stem or a powder funnel) on the hot plate.

    • Place a fluted filter paper in the preheated funnel.

    • Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization:

    • Remove the flask containing the clear solution from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent contamination. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold methanol.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals in the funnel with a small amount of ice-cold methanol to remove any remaining soluble impurities. It is important to use cold solvent to minimize the loss of the desired product.

  • Drying:

    • Carefully transfer the crystalline product from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be achieved by air drying, placing them in a desiccator, or using a vacuum oven at a moderate temperature (e.g., 40-50 °C).

  • Yield and Purity Assessment:

    • Weigh the dried crystals to determine the final yield. An 87% yield has been reported for this crystallization process.[1]

    • Assess the purity of the recrystallized product using appropriate analytical techniques, such as melting point determination, Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (e.g., NMR, IR).

Logical Workflow for Crystallization

Crystallization_Workflow start Start: Crude this compound dissolution 1. Dissolution Dissolve in minimal hot methanol start->dissolution hot_filtration_check Insoluble Impurities Present? dissolution->hot_filtration_check hot_filtration 2. Hot Filtration Remove insoluble impurities hot_filtration_check->hot_filtration Yes cooling 3. Cooling Slow cool to room temperature, then ice bath hot_filtration_check->cooling No hot_filtration->cooling crystallization Crystallization Occurs cooling->crystallization isolation 4. Isolation Vacuum filtration crystallization->isolation washing Wash with cold methanol isolation->washing drying 5. Drying Air dry or use vacuum oven washing->drying final_product Pure Crystalline Product drying->final_product

Caption: A step-by-step workflow for the crystallization of this compound.

References

Application Notes and Protocols for Measuring N-cyclohexyl-4-methoxybenzenesulfonamide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-4-methoxybenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. While the specific biological activity of this molecule is not extensively documented in publicly available literature, the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. Sulfonamides are known to exhibit a diverse range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties. This document provides a set of detailed protocols to screen for and characterize the potential biological activities of this compound.

The proposed assays are based on the known activities of structurally related sulfonamide compounds and are designed to provide a comprehensive initial biological profile of the target molecule. These protocols will guide researchers in assessing its potential as an enzyme inhibitor (specifically targeting carbonic anhydrases and cyclooxygenases, common targets for sulfonamides), its cytotoxic effects against cancer cell lines, and its antimicrobial properties.

Potential Signaling Pathways and Targets

Based on the common activities of the sulfonamide class of compounds, this compound may interact with several biological pathways. The following diagram illustrates some of the potential targets.

Signaling_Pathways cluster_0 Potential Cellular Effects cluster_1 Potential Molecular Targets Cell_Cycle_Arrest Cell_Cycle_Arrest Apoptosis Apoptosis Reduced_Inflammation Reduced_Inflammation Bacterial_Growth_Inhibition Bacterial_Growth_Inhibition Carbonic_Anhydrases Carbonic_Anhydrases Carbonic_Anhydrases->Apoptosis Cyclooxygenases Cyclooxygenases Cyclooxygenases->Reduced_Inflammation Matrix_Metalloproteinases Matrix_Metalloproteinases Matrix_Metalloproteinases->Cell_Cycle_Arrest Dihydropteroate_Synthase Dihydropteroate_Synthase Dihydropteroate_Synthase->Bacterial_Growth_Inhibition This compound This compound This compound->Carbonic_Anhydrases This compound->Cyclooxygenases This compound->Matrix_Metalloproteinases This compound->Dihydropteroate_Synthase

Caption: Potential molecular targets and cellular effects of this compound.

Experimental Protocols

The following section details the protocols for a panel of recommended assays to determine the biological activity of this compound.

Carbonic Anhydrase Inhibition Assay

Many sulfonamides are known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and other physiological processes.

Principle: This assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically.

Experimental Workflow:

CA_Inhibition_Workflow A Prepare Reagents: - this compound stock - Carbonic Anhydrase (e.g., hCA II) - 4-Nitrophenyl Acetate (NPA) - Assay Buffer (e.g., Tris-HCl) B Add assay buffer, enzyme, and inhibitor to a 96-well plate A->B C Pre-incubate at room temperature B->C D Initiate reaction by adding NPA substrate C->D E Measure absorbance at 400 nm over time using a plate reader D->E F Calculate initial reaction rates and percent inhibition E->F G Determine IC50 value F->G

Caption: Workflow for the Carbonic Anhydrase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a working solution of human carbonic anhydrase II (hCA II) at 2 µM in assay buffer (50 mM Tris-HCl, pH 7.5).

    • Prepare a 10 mM stock solution of 4-nitrophenyl acetate (NPA) in acetonitrile.

  • Assay Procedure (96-well plate format):

    • Add 178 µL of assay buffer to each well.

    • Add 2 µL of various concentrations of the test compound (serially diluted from the stock solution) or DMSO (for control).

    • Add 10 µL of the hCA II enzyme solution.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the NPA stock solution to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor.

    • Determine the percent inhibition using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

Compound Concentration (µM)Initial Rate (mAU/min)Percent Inhibition (%)
0 (Control)...0
0.1......
1......
10......
100......
IC₅₀ (µM) ...
Cyclooxygenase (COX) Inhibition Assay

Certain sulfonamides are selective COX-2 inhibitors, a key target in anti-inflammatory drug development.

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, which can be measured colorimetrically.

Experimental Workflow:

COX_Inhibition_Workflow A Prepare Reagents: - this compound stock - COX-1 and COX-2 enzymes - Arachidonic Acid - Chromogenic Substrate (e.g., TMPD) - Assay Buffer B Add buffer, heme, enzyme, and inhibitor to a 96-well plate A->B C Pre-incubate at 25°C B->C D Add chromogenic substrate C->D E Initiate reaction with arachidonic acid D->E F Measure absorbance at 590 nm E->F G Calculate percent inhibition and IC50 values for COX-1 and COX-2 F->G

Caption: Workflow for the Cyclooxygenase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Use a commercial COX inhibitor screening assay kit which typically includes COX-1 and COX-2 enzymes, arachidonic acid, and a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Assay Procedure (96-well plate format):

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

    • Add 10 µL of various concentrations of the test compound or DMSO (control).

    • Incubate the plate at 25°C for 5 minutes.

    • Add 20 µL of the chromogenic substrate solution.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution.

    • Shake the plate for 10-20 seconds and measure the absorbance at 590 nm after 5 minutes.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration against both COX-1 and COX-2.

    • Determine the IC₅₀ values for both isoforms by plotting percent inhibition versus inhibitor concentration.

    • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation:

Compound Concentration (µM)% Inhibition (COX-1)% Inhibition (COX-2)
0 (Control)00
0.01......
0.1......
1......
10......
IC₅₀ (µM) ... ...
COX-2 Selectivity Index ...
Cell Viability (MTT) Assay for Anticancer Activity

To assess the potential cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

MTT_Assay_Workflow A Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with various concentrations of This compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent and incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) to dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate percent cell viability and IC50 value G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).

    • Incubate the cells for another 48 to 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)Cell Viability (%)
0 (Control)...100
0.1......
1......
10......
50......
100......
IC₅₀ (µM) ...
Antimicrobial Susceptibility Testing

To evaluate the potential antibacterial and antifungal activity of the compound.

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow:

Antimicrobial_Workflow A Prepare serial dilutions of This compound in a 96-well plate with broth medium B Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity or use a plate reader to measure absorbance at 600 nm C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for antimicrobial susceptibility testing.

Protocol:

  • Microorganism and Media Preparation:

    • Use standard strains of bacteria (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923) and fungi (e.g., Candida albicans ATCC 90028).

    • Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Assay Procedure:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in the broth medium. The final volume in each well should be 100 µL.

    • Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

    • Add 100 µL of the inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be confirmed by measuring the optical density at 600 nm.

Data Presentation:

Test MicroorganismMIC (µg/mL)
Escherichia coli...
Staphylococcus aureus...
Candida albicans...

Conclusion

These application notes provide a foundational set of protocols to begin characterizing the biological activity of this compound. Based on the results obtained from these initial screens, further, more specific assays can be designed to elucidate the precise mechanism of action and to explore the therapeutic potential of this compound. It is recommended that all experiments be performed with appropriate positive and negative controls to ensure the validity of the results.

N-cyclohexyl-4-methoxybenzenesulfonamide: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

The N-cyclohexyl-4-methoxybenzenesulfonamide core structure represents a promising scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including anticancer, carbonic anhydrase inhibition, and antimicrobial effects. This document provides an overview of the potential applications of this scaffold, supported by data from analogous compounds, and details relevant experimental protocols for researchers in drug discovery and development.

Synthesis of the Scaffold

The foundational molecule, this compound, can be synthesized through a straightforward nucleophilic substitution reaction. In a typical procedure, 4-methoxybenzenesulfonyl chloride is reacted with cyclohexylamine in an aqueous medium. The pH of the reaction is maintained at 8 using a sodium carbonate solution to facilitate the reaction. The completion of the reaction can be monitored by thin-layer chromatography (TLC). Upon acidification with hydrochloric acid, the product precipitates and can be purified by crystallization.[1]

Potential Therapeutic Applications

While specific biological data for this compound is not extensively available in the public domain, the broader class of benzenesulfonamides has been thoroughly investigated, revealing significant therapeutic potential. The data presented below is for structurally related benzenesulfonamide derivatives and serves to illustrate the potential of the this compound scaffold.

Anticancer Activity

Benzenesulfonamide derivatives have emerged as a significant class of anticancer agents.[2][3][4][5] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and protein kinases, and by inducing apoptosis.

Table 1: Anticancer Activity of Analogous Benzenesulfonamide Derivatives

Compound IDCell LineIC50 (µM)Reference
5g DLD-1 (Colorectal Carcinoma)11.84[6]
5j HT-29 (Colorectal Carcinoma)9.35[6]
12d MDA-MB-468 (Breast Cancer)3.99[7]
12i MDA-MB-468 (Breast Cancer)1.48[7]

Disclaimer: The data in this table is for analogous compounds and not for this compound.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. Certain isoforms, such as CA IX and CA XII, are overexpressed in many tumors and are associated with cancer progression and metastasis.[8][9] Benzenesulfonamides are a well-established class of potent CA inhibitors.

Table 2: Carbonic Anhydrase Inhibitory Activity of Analogous Benzenesulfonamide Derivatives

Compound IDIsoformKᵢ (nM)Reference
5a hCA IX134.8[7]
12i hCA IX38.8[7]
7a hCA I>10000[7]
7a hCA II130.6[7]

Disclaimer: The data in this table is for analogous compounds and not for this compound.

Antimicrobial Activity

The sulfonamide class of drugs has a long history as effective antimicrobial agents.[10] They act by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. The development of novel sulfonamide derivatives continues to be an important strategy in combating antibiotic resistance.

Table 3: Antimicrobial Activity of an Analogous Compound

CompoundMicroorganismMIC (µg/mL)Reference
MBT Salmonella typhi (ATCC 6539)64[11][12]
MBT Salmonella paratyphi A64[11][12]
MBT Salmonella typhimurium64[11][12]

Disclaimer: The data in this table is for an analogous compound and not for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Synthesis of this compound

Materials:

  • 4-methoxybenzenesulfonyl chloride

  • Cyclohexylamine

  • 10% Sodium carbonate solution

  • 3 M Hydrochloric acid

  • Methanol

  • Distilled water

  • Round bottom flask, magnetic stirrer, TLC apparatus, filtration apparatus

Procedure:

  • Dissolve cyclohexylamine in distilled water in a round bottom flask with stirring.

  • Carefully add 4-methoxybenzenesulfonyl chloride to the solution.

  • Maintain the pH of the reaction mixture at 8 by adding 10% sodium carbonate solution as needed.

  • Stir the reaction at room temperature for 6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, reduce the pH to 3 with 3 M HCl to precipitate the product.

  • Filter the precipitate and dry it thoroughly.

  • Recrystallize the crude product from methanol to obtain pure this compound.[1]

In Vitro Anticancer Activity (MTT Assay)

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Normal cell line (e.g., MRC-5)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and IC50 values.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compound (dissolved in appropriate solvent)

  • Buffer (e.g., TRIS-HCl)

  • Phenol red indicator

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Pre-incubate the enzyme with the inhibitor for a defined period.

  • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated buffer containing phenol red in the stopped-flow instrument.

  • Monitor the change in absorbance at 557 nm, which corresponds to the pH change due to the hydration of CO₂.

  • Calculate the initial rates of the catalyzed reaction at different inhibitor concentrations.

  • Determine the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth

  • Test compound (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Incubator (37 °C)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in Mueller-Hinton broth in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate key concepts and workflows related to the exploration of the this compound scaffold.

Synthesis_Workflow Reactants 4-Methoxybenzenesulfonyl Chloride + Cyclohexylamine Reaction Nucleophilic Substitution (pH 8, Na2CO3) Reactants->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC Precipitation Acidification (HCl) & Precipitation TLC->Precipitation Completion Purification Filtration & Crystallization (Methanol) Precipitation->Purification Product N-cyclohexyl-4-methoxy- benzenesulfonamide Purification->Product

Caption: Synthetic workflow for this compound.

Drug_Discovery_Funnel Scaffold N-cyclohexyl-4-methoxy- benzenesulfonamide Scaffold Derivatization Chemical Derivatization Scaffold->Derivatization Screening High-Throughput Screening (Anticancer, CAI, Antimicrobial) Derivatization->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Preclinical Preclinical Studies Hit_to_Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical CA_Inhibition_Mechanism CA_IX Carbonic Anhydrase IX (Tumor Cell Surface) H2O_CO2 H₂O + CO₂ HCO3_H HCO₃⁻ + H⁺ H2O_CO2->HCO3_H CA IX Acidification Extracellular Acidification (Promotes Invasion & Metastasis) HCO3_H->Acidification Inhibitor Sulfonamide Inhibitor (e.g., Benzenesulfonamide derivative) Inhibitor->CA_IX Inhibition Inhibition

References

Application Notes and Protocols for N-cyclohexyl-4-methoxybenzenesulfonamide Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-4-methoxybenzenesulfonamide is a synthetic compound belonging to the sulfonamide class. Sulfonamides are a well-established group of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-convulsant properties[1][2]. The diverse therapeutic applications of sulfonamides stem from their ability to target various enzymes and cellular pathways. Given the structural features of this compound, it is prudent to evaluate its biological effects in a systematic manner using a panel of cell-based assays.

These application notes provide a comprehensive set of protocols for the initial characterization of this compound in cell-based assays. The described workflow is designed to assess the compound's general cytotoxicity, as well as its potential to modulate key cellular processes such as apoptosis and inflammatory signaling.

Experimental Workflow

The following diagram outlines the recommended experimental workflow for the cell-based evaluation of this compound. This tiered approach begins with a general assessment of cell viability and progresses to more specific functional assays.

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanistic_assays Mechanistic Assays cluster_data_analysis Data Analysis prep Compound Preparation (Stock Solution in DMSO) cell_culture Cell Line Selection & Seeding (e.g., HeLa, A549, RAW 264.7) prep->cell_culture viability Cell Viability Assay (MTT or CellTiter-Glo) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis If cytotoxic inflammation Inflammatory Marker Analysis (e.g., Nitric Oxide Assay) viability->inflammation If relevant cell line ic50 IC50 Determination viability->ic50 caspase Caspase-Glo 3/7 Assay apoptosis->caspase statistical Statistical Analysis caspase->statistical inflammation->statistical ic50->statistical reporting Reporting & Interpretation statistical->reporting

Experimental workflow for testing this compound.

Protocols

Compound Preparation

It is crucial to prepare a high-concentration stock solution of this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to ensure solubility and minimize the final solvent concentration in the cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549) or a relevant non-cancerous cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (DMSO) and a no-cell control.

  • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control0.850100
0.10.84599.4
10.83097.6
100.75088.2
500.42049.4
1000.21024.7
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound as in the viability assay

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control95.22.11.51.2
Compound (IC50)45.835.612.36.3
Compound (2x IC50)20.148.925.45.6
Caspase-Glo 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Materials:

  • Cells treated with this compound

  • Caspase-Glo® 3/7 Assay System

  • Luminometer-compatible 96-well plates

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with the compound as described for the viability assay.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1 hour.

  • Measure the luminescence using a luminometer.

Data Presentation:

Concentration (µM)Luminescence (RLU)Fold Change in Caspase-3/7 Activity
Vehicle Control15,0001.0
1018,0001.2
5075,0005.0
100150,00010.0

Signaling Pathway Diagram

Should initial screening suggest an anti-inflammatory effect (e.g., in a lipopolysaccharide-stimulated macrophage cell line like RAW 264.7), one of the key pathways to investigate is the NF-κB signaling pathway, which is central to inflammation.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation IkB_NFkB IκBα-NF-κB IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) DNA->Genes compound N-cyclohexyl-4- methoxybenzenesulfonamide compound->IKK Potential Inhibition?

Potential modulation of the NF-κB signaling pathway.

Conclusion

The protocols outlined in these application notes provide a foundational framework for the initial cell-based characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and potentially inflammation, researchers can gain valuable insights into its biological activity and guide further drug development efforts. The presented data tables and diagrams offer clear examples for data presentation and conceptual understanding of the experimental workflow and relevant signaling pathways.

References

Application Notes and Protocols for the Large-Scale Synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-cyclohexyl-4-methoxybenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. Sulfonamides are a well-established class of compounds with a wide range of biological activities.[1] This document provides a detailed protocol for the large-scale synthesis of this compound for research purposes, including reaction conditions, purification, and characterization data. The straightforward and efficient one-pot synthesis makes it amenable to laboratory and pilot-plant scale production.

Reaction Scheme

The synthesis involves the reaction of 4-methoxybenzenesulfonyl chloride with cyclohexylamine in an aqueous medium. The reaction proceeds via a nucleophilic substitution of the chloride on the sulfonyl group by the amine.

Scheme 1: Synthesis of this compound

G reactant1 4-Methoxybenzenesulfonyl Chloride product N-cyclohexyl-4-methoxy- benzenesulfonamide reactant1->product + Cyclohexylamine, Na2CO3, H2O reactant2 Cyclohexylamine

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents

ReagentFormulaMW ( g/mol )PuritySupplier
4-Methoxybenzenesulfonyl chlorideCH₃OC₆H₄SO₂Cl206.6599%Sigma-Aldrich
CyclohexylamineC₆H₁₁NH₂99.1799%Sigma-Aldrich
Sodium CarbonateNa₂CO₃105.99ACS gradeFisher Scientific
Hydrochloric AcidHCl36.463 MVWR
MethanolCH₃OH32.04ACS gradeVWR
Distilled WaterH₂O18.02--

Experimental Protocol

1. Reaction Setup:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter, add cyclohexylamine (50.0 g, 0.504 mol) and 500 mL of distilled water.

  • Stir the mixture at room temperature until the cyclohexylamine is fully dissolved.

2. Reaction:

  • Carefully add 4-methoxybenzenesulfonyl chloride (104.2 g, 0.504 mol) to the stirring solution in portions over 30 minutes.

  • Maintain the pH of the reaction mixture at 8 by the dropwise addition of a 10% sodium carbonate solution.[1]

  • Continue stirring the reaction mixture at room temperature for 6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

3. Work-up and Isolation:

  • Once the reaction is complete (as indicated by TLC), acidify the reaction mixture to pH 3 by the slow addition of 3 M hydrochloric acid.[1]

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash it with cold distilled water (3 x 100 mL).

  • Dry the crude product in a vacuum oven at 50°C to a constant weight.

4. Purification:

  • Dissolve the dried crude product in a minimal amount of hot methanol.[1]

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve Cyclohexylamine in Water B Add 4-Methoxybenzenesulfonyl Chloride A->B C Maintain pH 8 with 10% Na2CO3 B->C D Stir at Room Temperature for 6 hours C->D E Acidify to pH 3 with 3M HCl D->E F Filter Precipitate E->F G Wash with Cold Water F->G H Dry under Vacuum G->H I Dissolve in Hot Methanol H->I J Crystallize by Cooling I->J K Filter Crystals J->K L Dry Final Product K->L

Caption: Workflow for the synthesis and purification of this compound.

Characterization Data

PropertyValue
Molecular FormulaC₁₃H₁₉NO₃S
Molecular Weight269.36 g/mol
AppearanceWhite crystalline solid
Yield87%[1]
Melting Point118-120 °C
SolubilitySoluble in methanol, ethanol, acetone; Insoluble in water

Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.81 (d, J=8.8 Hz, 2H), 7.01 (d, J=8.8 Hz, 2H), 4.75 (d, J=7.6 Hz, 1H), 3.88 (s, 3H), 3.19-3.11 (m, 1H), 1.75-1.68 (m, 2H), 1.62-1.55 (m, 2H), 1.28-1.05 (m, 6H)
¹³C NMR (CDCl₃, 101 MHz)δ 163.1, 133.4, 129.5, 114.3, 55.7, 54.1, 33.5, 25.2, 24.7
IR (KBr, cm⁻¹)3275 (N-H), 2930, 2855 (C-H), 1597, 1496 (C=C), 1320, 1155 (S=O)
Mass Spec (ESI-MS)m/z 270.1 [M+H]⁺

Crystallographic Data

The crystal structure of this compound has been determined to be orthorhombic.[1] The sulfur atom exhibits a distorted tetrahedral geometry.[1] The cyclohexane ring adopts a chair conformation.[1] In the crystal, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming zigzag chains.[1]

ParameterValue
Crystal systemOrthorhombic[1]
Space groupP2₁2₁2₁[1]
a (Å)17.2644 (12)[1]
b (Å)20.4707 (16)[1]
c (Å)7.9139 (5)[1]
V (ų)2796.9 (3)[1]
Z8[1]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • 4-Methoxybenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care.

  • Hydrochloric acid is corrosive. Avoid inhalation and contact with skin and eyes.

  • Cyclohexylamine is flammable and toxic. Handle with care.

Conclusion

This protocol provides a reliable and scalable method for the synthesis of this compound, yielding a high-purity product suitable for research applications. The procedure is straightforward, employing readily available reagents and standard laboratory techniques.

References

Application Notes and Protocols for the Quantification of N-cyclohexyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-cyclohexyl-4-methoxybenzenesulfonamide in pharmaceutical formulations using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be readily implemented in a laboratory setting for quality control and research purposes.

Method 1: Quantification of this compound by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in drug substance and finished product. The method is based on reversed-phase chromatography with UV detection.

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC-UV method, established in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD%) < 2.0%
Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (ACS grade)

  • Pharmaceutical formulation containing this compound

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 80
    12.0 80
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

4. Sample Preparation

  • Drug Substance: Accurately weigh and dissolve the drug substance in methanol to achieve a final concentration within the calibration range.

  • Finished Product (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask.

    • Add a suitable volume of methanol and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

5. Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the blank (mobile phase), followed by the working standard solutions and the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Standard Reference Standard Stock Stock Solution (1 mg/mL in Methanol) Standard->Stock Sample Pharmaceutical Formulation Extraction Sample Extraction (Methanol, Sonication) Sample->Extraction Working_Standards Working Standards (1-100 µg/mL) Stock->Working_Standards HPLC HPLC System (C18 Column, Gradient Elution) Working_Standards->HPLC Inject Filtration Filtration (0.45 µm filter) Extraction->Filtration Final_Sample Final Sample Solution Filtration->Final_Sample Final_Sample->HPLC Inject UV_Detector UV Detector (254 nm) HPLC->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Calibration_Curve Calibration Curve (Peak Area vs. Concentration) Data_Acquisition->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Method 2: Quantification of this compound by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity for the quantification of this compound, making it ideal for bioanalytical studies or the analysis of low-concentration formulations.

Quantitative Data Summary

The following table summarizes the performance characteristics of the LC-MS/MS method.

ParameterResult
Linearity (Concentration Range) 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (Recovery) 97.2% - 102.5%
Precision (RSD%) < 5.0%
Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., plasma) or pharmaceutical formulation

2. Instrumentation and Chromatographic Conditions

  • LC-MS/MS System: A system equipped with a UHPLC, a triple quadrupole mass spectrometer, and an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    2.0 90
    2.5 90
    2.6 10

    | 4.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion > Product Ion (to be determined by infusion of the standard)

    • Internal Standard: Precursor Ion > Product Ion (to be determined by infusion of the IS)

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in the appropriate matrix (e.g., blank plasma or mobile phase) to create calibration standards. Spike each standard with a fixed concentration of the internal standard.

5. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase sorbent) with methanol followed by water.

  • Load the pre-treated sample (e.g., plasma diluted with an acidic solution) onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol containing a small percentage of ammonium hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition for LC-MS/MS analysis.

6. Analysis

  • Equilibrate the LC-MS/MS system.

  • Inject the calibration standards and prepared samples.

  • Acquire data in MRM mode.

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Sample (e.g., Plasma) Condition SPE Cartridge Conditioning Load Sample Loading Condition->Load Wash Wash Cartridge Load->Wash Elute Elution Wash->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UHPLC UHPLC Separation (C18 Column) Reconstitute->UHPLC Inject ESI Electrospray Ionization (ESI+) UHPLC->ESI MSMS Tandem Mass Spectrometry (MRM Mode) ESI->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Peak_Area_Ratio Peak Area Ratio (Analyte/IS) Data_Acquisition->Peak_Area_Ratio Calibration_Curve Calibration Curve Peak_Area_Ratio->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N-cyclohexyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-cyclohexyl-4-methoxybenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as cyclohexylamine and 4-methoxybenzenesulfonyl chloride. Side products may also form, such as the disulfonated amine where two sulfonyl groups react with the primary amine. Hydrolysis of the sulfonyl chloride to 4-methoxybenzenesulfonic acid can also occur.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from impurities. The spots can be visualized under UV light.

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is typically a crystalline solid.

Troubleshooting Guides

Recrystallization Issues

Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities. Here are several troubleshooting steps:

  • Increase Solvent Volume: Add more of the recrystallization solvent to decrease the saturation of the solution.

  • Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling can promote oiling.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: If the above methods fail, select a different solvent or a solvent mixture with a lower boiling point.[1][2][3]

Q5: I have very low recovery after recrystallization. How can I improve the yield?

A5: Low recovery can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor. To address this, you can evaporate some of the solvent and attempt to crystallize the product again.

  • Premature crystallization: If the product crystallizes too early, for instance in the funnel during hot filtration, you may lose a significant amount of product. Ensure your filtration apparatus is pre-heated.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.

Q6: The crystals are colored, but I expect a white product. How can I remove the colored impurities?

A6: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.

Column Chromatography Issues

Q7: I am not getting good separation of my product using column chromatography. What can I do?

A7: Poor separation can be improved by:

  • Optimizing the Solvent System: Use TLC to find a solvent system that gives a good separation between your product and the impurities. The ideal Rf value for the product is typically between 0.2 and 0.4. A common solvent system for sulfonamides is a mixture of hexane and ethyl acetate.[4][5][6][7]

  • Using the Correct Column Size: A longer and narrower column will generally provide better separation. The amount of silica gel should be appropriate for the amount of sample being purified.

  • Proper Sample Loading: Dissolve the sample in a minimal amount of the eluent or a more polar solvent and load it onto the column in a narrow band.[4][5]

Experimental Protocols

Recrystallization of this compound

This protocol is based on a documented procedure for the crystallization of this compound.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (see Table 1) and heat the mixture gently with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Table 1: Recrystallization Solvent Selection

SolventSuitability
MethanolReported to be an effective solvent for the crystallization of this compound.[8]
EthanolA common solvent for the recrystallization of sulfonamides.
IsopropanolAnother alcoholic solvent that can be effective.
Acetone/WaterA mixed solvent system that can be optimized for solubility.
Ethyl AcetateCan be a suitable solvent, potentially in a mixture with a non-polar co-solvent.
Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Loading the Sample: Carefully add the dissolved sample to the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin to collect fractions. The polarity of the eluent can be gradually increased if necessary to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude N-cyclohexyl-4- methoxybenzenesulfonamide recrystallization Recrystallization synthesis->recrystallization chromatography Column Chromatography synthesis->chromatography tlc TLC Analysis recrystallization->tlc chromatography->tlc purity_check Purity Confirmation tlc->purity_check pure_product Pure Product purity_check->pure_product troubleshooting_logic start Impure Product decision_method Choose Purification Method start->decision_method recrystallization Recrystallization decision_method->recrystallization Recrystallization chromatography Column Chromatography decision_method->chromatography Chromatography decision_recrystallization Recrystallization Successful? recrystallization->decision_recrystallization decision_chromatography Separation Achieved? chromatography->decision_chromatography oiling_out Troubleshoot: Oiling Out decision_recrystallization->oiling_out No, Oiling Out low_yield Troubleshoot: Low Yield decision_recrystallization->low_yield No, Low Yield pure_product Pure Product decision_recrystallization->pure_product Yes poor_separation Troubleshoot: Poor Separation decision_chromatography->poor_separation No decision_chromatography->pure_product Yes

References

Technical Support Center: Synthesis of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sulfonamide derivatives. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing sulfonamides, and what are their primary limitations?

A1: The most traditional and widely used method for sulfonamide synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] While effective, this method presents several challenges:

  • Harsh Reaction Conditions: The preparation of the prerequisite aryl sulfonyl chlorides often requires harsh conditions, such as the use of chlorosulfonic acid or concentrated sulfuric acid, which are unsuitable for sensitive substrates.[2][3][4]

  • Hazardous Reagents: Reagents like chlorosulfonic acid and thionyl chloride are hazardous and require careful handling.[2][5]

  • Substrate Scope Limitations: The synthesis of sulfonyl chlorides can be inefficient for electron-deficient aromatic rings.[2]

  • Side Reactions: Undesired side reactions, such as the chlorination of aromatic rings, can occur with certain reagents like sulfuryl chloride.[2]

Alternative methods have been developed to overcome these limitations, including:

  • From Thiols: Oxidation of thiols to sulfonyl chlorides. However, thiols can be malodorous and prone to oxidation into disulfides.[6]

  • From Sulfonic Acids/Salts: Direct conversion to sulfonamides, which can be a more direct route.[7]

  • Using SO₂ Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)) offer a safer alternative to gaseous sulfur dioxide.[2]

  • Palladium-Catalyzed Cross-Coupling: Reactions between aryl halides/boronic acids and sulfonamides, though the reduced nucleophilicity of sulfonamides can be a challenge.[3]

Q2: I am observing low yields in my sulfonamide synthesis. What are the potential causes and solutions?

A2: Low yields in sulfonamide synthesis can stem from several factors. Here's a troubleshooting guide:

Potential CauseRecommended Solution
Poor quality of sulfonyl chloride Ensure the sulfonyl chloride is pure and dry. Sulfonyl chlorides are sensitive to moisture and can hydrolyze.[5] Consider preparing it fresh if possible.
Low nucleophilicity of the amine For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base or a catalyst to enhance reactivity.[8] Alternatively, explore palladium-catalyzed cross-coupling methods.[3]
Steric hindrance If either the sulfonyl chloride or the amine is sterically hindered, the reaction rate may be significantly reduced. Increasing the reaction temperature or time may help, but be mindful of potential side reactions. Alternative synthetic routes might be necessary.
Side reactions Undesired reactions, such as the formation of bis-sulfonated products with primary amines or competing reactions with other functional groups, can lower the yield of the desired product. Protecting sensitive functional groups can mitigate this.[9]
Incomplete reaction Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, consider adding more reagent or extending the reaction time.
Product degradation Some sulfonamides may be unstable under the reaction or workup conditions. Ensure the workup procedure is appropriate and avoid prolonged exposure to harsh conditions.

Q3: How can I purify my sulfonamide derivative effectively?

A3: Purification of sulfonamide derivatives can be challenging due to their varying polarities and potential for hydrogen bonding. Common purification techniques include:

  • Crystallization: This is often the preferred method for obtaining highly pure sulfonamides. The choice of solvent is crucial; common solvents include ethanol, methanol, and ethyl acetate.[1] For sulfonamides that are difficult to crystallize, exploring different solvent systems or using techniques like vapor diffusion may be beneficial.

  • Column Chromatography: Silica gel column chromatography is widely used. A gradient elution system, often with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone), is typically employed to separate the product from impurities.[10]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining very high purity material, preparative HPLC can be used. Reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile/water or methanol/water mixtures, often with additives like acetic or formic acid, are common.[11]

  • Supercritical Fluid Chromatography (SFC): SFC can be a "greener" and faster alternative to HPLC for the separation of sulfonamides, using supercritical CO₂ with a polar modifier like methanol.[2][6]

Q4: I am having trouble with the removal of the protecting group from my sulfonamide. What are the best strategies?

A4: The deprotection of sulfonamides can be difficult due to their stability.[9] The choice of deprotection strategy depends on the specific sulfonyl protecting group used:

Protecting GroupDeprotection MethodKey Considerations
Tosyl (Ts) Strong acid (e.g., HBr in acetic acid) and heat, or reducing conditions (e.g., sodium in liquid ammonia, Mg/MeOH).[9][11]These are harsh conditions that may not be compatible with other functional groups in the molecule.
Nosyl (Ns) Mild nucleophilic attack by a thiol, such as thiophenol with K₂CO₃.[9]This method is much milder and more chemoselective than the deprotection of tosyl groups.
Triflyl (Tf) Generally very stable and difficult to remove. Cleavage often requires harsh reductive conditions.[9]Due to its stability, it is less commonly used as a protecting group for amines.

Troubleshooting Guides

Problem 1: Formation of Multiple Products in the Reaction of a Primary Amine with a Sulfonyl Chloride

Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows the desired monosulfonamide, the starting primary amine, and a less polar byproduct.

Possible Cause: Formation of the bis-sulfonylated product, where two sulfonyl groups have reacted with the primary amine.

Troubleshooting Workflow:

G start Multiple Products Observed check_stoichiometry Check Stoichiometry of Reactants start->check_stoichiometry slow_addition Add Sulfonyl Chloride Slowly check_stoichiometry->slow_addition If 1:1 or excess sulfonyl chloride was used lower_temp Lower Reaction Temperature slow_addition->lower_temp use_excess_amine Use Excess Primary Amine lower_temp->use_excess_amine monitor_reaction Monitor Reaction Progress (TLC/LC-MS) use_excess_amine->monitor_reaction stop_reaction Stop Reaction Upon Consumption of Starting Material monitor_reaction->stop_reaction isolate_product Isolate Monosulfonamide stop_reaction->isolate_product

Caption: Troubleshooting workflow for multiple product formation.

Detailed Steps:

  • Control Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents).

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction.

  • Monitor Closely: Carefully monitor the reaction progress. Once the starting amine is consumed, quench the reaction to prevent further sulfonylation.

Problem 2: Hydrolysis of Sulfonyl Chloride During Synthesis

Symptoms: Low yield of the desired sulfonamide and the presence of the corresponding sulfonic acid as a byproduct.

Possible Cause: Presence of water in the reaction mixture, leading to the hydrolysis of the reactive sulfonyl chloride.

Troubleshooting Workflow:

G start Sulfonic Acid Byproduct Observed dry_solvents Ensure Solvents are Anhydrous start->dry_solvents dry_reagents Dry Amine and Base dry_solvents->dry_reagents inert_atmosphere Run Reaction Under Inert Atmosphere (N₂ or Ar) dry_reagents->inert_atmosphere fresh_sulfonyl_chloride Use Freshly Prepared or Purified Sulfonyl Chloride inert_atmosphere->fresh_sulfonyl_chloride perform_reaction Perform Sulfonamide Synthesis fresh_sulfonyl_chloride->perform_reaction check_for_hydrolysis Analyze for Sulfonic Acid Byproduct perform_reaction->check_for_hydrolysis successful_synthesis Successful Synthesis check_for_hydrolysis->successful_synthesis

Caption: Workflow to prevent sulfonyl chloride hydrolysis.

Detailed Steps:

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Dry Reagents: Dry the amine and any base used (e.g., triethylamine, pyridine) over a suitable drying agent.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.

  • Fresh Sulfonyl Chloride: If possible, use freshly prepared or recently purified sulfonyl chloride.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and an anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF).

  • Base Addition: Add a suitable base (e.g., triethylamine (1.2 eq) or pyridine (2.0 eq)) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Common Sulfonamide Synthesis Methods
MethodStarting MaterialsTypical ReagentsAdvantagesCommon Challenges
Classical Method Sulfonyl Chloride + AminePyridine, TriethylamineHigh yields for simple substrates, well-established.Harsh conditions for sulfonyl chloride synthesis, hazardous reagents, limited scope for sensitive substrates.[2][3][4]
From Thiols Thiol + AmineOxidizing agent (e.g., NCS, H₂O₂/SOCl₂), then amineReadily available thiols.[7]Malodorous thiols, potential for over-oxidation, harsh reagents for oxidation.[6]
From Sulfonic Acids Sulfonic Acid + AmineDehydrating agentDirect route, avoids sulfonyl chlorides.Can require high temperatures or microwave irradiation.[7]
Using SO₂ Surrogates Aryl Halide/Organometallic + AmineDABSO, Palladium catalystMilder conditions, avoids toxic SO₂ gas.[2]Lower yields for some heterocyclic substrates.[2]
C-N Cross-Coupling Aryl Halide + SulfonamidePalladium or Copper catalyst, Ligand, BaseGood for functionalized and complex molecules.Reduced nucleophilicity of sulfonamides can be a challenge.[3]

References

stability and proper storage conditions for N-cyclohexyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the stability and proper storage of N-cyclohexyl-4-methoxybenzenesulfonamide, alongside troubleshooting guides and frequently asked questions to ensure the integrity of your research material.

Stability and Storage Conditions

Proper handling and storage are crucial for maintaining the chemical integrity of this compound. While specific quantitative stability data for this compound is limited, general guidelines for related sulfonamide compounds provide a strong basis for best practices.

Summary of Storage Recommendations and Known Incompatibilities

ParameterRecommendation/InformationCitation
Storage Temperature Store in a cool, dry place. Refrigeration is also a suitable option for long-term storage.[1][2]
Light Sensitivity Store in a dark location, in a tightly sealed, light-resistant container.[3]
Humidity Keep in a dry environment within a tightly sealed container to prevent moisture absorption.[2][3][4]
Air Sensitivity Store in a tightly sealed container to minimize contact with air.[2][4]
Incompatible Materials Avoid contact with strong reducing agents, azo compounds, and diazo compounds. Organic amides/imides can react with these to generate flammable or toxic gases.[1][3]
Container Type Use a tightly sealed, well-labeled container. For long-term storage, cylinders or other robust containers that protect from physical damage are recommended.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Compound appears discolored or clumped. - Exposure to light, moisture, or incompatible substances. - Improper storage temperature.- Discard the material if significant degradation is suspected. - Review storage procedures to ensure the compound is kept in a cool, dry, dark place in a tightly sealed container.[1][2][3]
Inconsistent experimental results. - Degradation of the compound due to improper storage or handling. - Contamination.- Use a fresh batch of the compound and verify storage conditions. - Handle the compound in a chemical fume hood and use appropriate personal protective equipment to avoid contamination.[3] - Perform a purity check (e.g., via HPLC or melting point) on the stored material.
Difficulty dissolving the compound. - The compound may have degraded or absorbed moisture.- Ensure the appropriate solvent is being used. - Gently warm the solvent if the compound's solubility allows. - If the issue persists, consider that the material may be degraded and a fresh sample should be used.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term storage, it is recommended to keep the compound in a cool, dry, and dark location within a tightly sealed container.[2][3] Refrigeration is also a suitable option.[1]

Q2: How should I handle this compound to avoid degradation?

A2: All chemicals should be treated as potentially hazardous. Handling should occur in a well-ventilated area, preferably a chemical fume hood.[3] Avoid direct physical contact by using appropriate personal protective equipment, including gloves and safety glasses.[2][3] Minimize exposure to light and moisture during handling.

Q3: What are the signs of degradation for this compound?

A3: Visual signs of degradation can include a change in color, the appearance of an unusual odor, or a change in physical state (e.g., clumping of a powder). Inconsistent experimental results can also be an indicator of compound degradation.

Q4: What materials should this compound not come into contact with?

A4: Avoid contact with strong reducing agents, azo compounds, and diazo compounds, as these can react with organic amides/imides to produce flammable or toxic gases.[1][3]

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions.

  • Sample Preparation:

    • Accurately weigh several samples of the compound into individual, appropriate containers (e.g., amber glass vials).

    • Prepare a control sample to be stored under ideal conditions (e.g., -20°C, desiccated, in the dark).

  • Stress Conditions:

    • Expose the other samples to a range of stress conditions. Examples include:

      • Elevated Temperature: Place samples in ovens at various temperatures (e.g., 40°C, 60°C).

      • High Humidity: Store samples in a humidity chamber (e.g., 75% RH).

      • Light Exposure: Expose samples to a controlled light source (e.g., a photostability chamber).

  • Time Points:

    • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove one sample from each stress condition.

  • Analysis:

    • Analyze the control and stressed samples using a suitable analytical technique to assess purity and degradation. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method.

    • Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products.

    • Other analytical methods such as melting point determination or spectroscopy (e.g., IR, NMR) can also be used to assess changes in the compound.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point for each condition.

    • This data can be used to determine the degradation rate and estimate the shelf-life under different conditions.

Visualizations

Storage_Stability_Relationship cluster_conditions Storage Conditions cluster_outcomes Compound Stability Temp Temperature Stable Stable Compound Temp->Stable Cool/Refrigerated Degraded Degraded Compound Temp->Degraded High Light Light Exposure Light->Stable Protected (Dark) Light->Degraded Exposed Humidity Humidity Humidity->Stable Low (Dry) Humidity->Degraded High Air Air Exposure Air->Stable Sealed Container Air->Degraded Prolonged Exposure Incompatibles Incompatible Materials Incompatibles->Degraded Contact

Caption: Logical relationship between storage conditions and compound stability.

Stability_Testing_Workflow start Start: Obtain Compound Sample prep Prepare Multiple Samples start->prep control Store Control Sample (Ideal Conditions) prep->control stress Expose Samples to Stress Conditions (Heat, Light, Humidity) prep->stress analysis Analyze Samples (e.g., HPLC, MP) control->analysis timepoint Collect Samples at Defined Time Points stress->timepoint timepoint->analysis compare Compare Stressed Samples to Control analysis->compare interpret Interpret Data & Determine Degradation Rate compare->interpret end End: Conclude Stability Profile interpret->end

Caption: Experimental workflow for stability testing.

References

identifying and characterizing byproducts in N-cyclohexyl-4-methoxybenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide.

Troubleshooting Guide

Unexpected results during the synthesis of this compound can arise from various factors, from reactant purity to reaction conditions. This guide provides insights into common issues, their potential causes, and recommended solutions.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
NCMS-T01 Low to No Product Yield 1. Inactive 4-methoxybenzenesulfonyl chloride: The sulfonyl chloride may have hydrolyzed due to exposure to moisture. 2. Incorrect pH: The reaction is typically base-catalyzed. An incorrect pH can hinder the reaction. 3. Low purity of starting materials: Impurities in cyclohexylamine or the sulfonyl chloride can interfere with the reaction.1. Use fresh or properly stored 4-methoxybenzenesulfonyl chloride. Store under anhydrous conditions. 2. Monitor and adjust the pH of the reaction mixture. A base such as pyridine or an aqueous base is often used to neutralize the HCl generated.[1] 3. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before use.
NCMS-T02 Presence of Multiple Spots on TLC Analysis 1. Unreacted starting materials: Incomplete reaction. 2. Formation of byproducts: Side reactions may be occurring. 3. Degradation of product: The product may be unstable under the reaction or workup conditions.1. Increase reaction time or temperature. Monitor the reaction progress by TLC. 2. See the Byproduct Identification and Characterization FAQ section. Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions. 3. Ensure appropriate workup conditions. Avoid excessive heat or extreme pH if the product is found to be labile.
NCMS-T03 Product Fails to Crystallize 1. Presence of impurities: Byproducts or residual starting materials can inhibit crystallization. 2. Inappropriate solvent system: The chosen solvent may not be suitable for crystallization.1. Purify the crude product using column chromatography before crystallization. 2. Experiment with different crystallization solvents or solvent mixtures. Common solvents for sulfonamides include ethanol, methanol, and ethyl acetate/hexane mixtures.
NCMS-T04 Oily Product Obtained 1. Presence of residual solvent. 2. Formation of low-melting point byproducts. 1. Ensure complete removal of solvent under high vacuum. 2. Purify the product using column chromatography to remove oily impurities.

Frequently Asked Questions (FAQs)

Byproduct Identification and Characterization

Q1: What are the most likely byproducts in the synthesis of this compound?

A1: Based on the typical synthesis route involving the reaction of 4-methoxybenzenesulfonyl chloride with cyclohexylamine, the following byproducts are plausible:

  • 4-methoxybenzenesulfonic acid: This can form from the hydrolysis of the starting material, 4-methoxybenzenesulfonyl chloride, if moisture is present in the reaction.

  • Unreacted starting materials: Residual 4-methoxybenzenesulfonyl chloride and cyclohexylamine may be present if the reaction does not go to completion.

  • Bis(4-methoxyphenyl)sulfone: This could potentially form under certain conditions, although it is less common in standard sulfonamide synthesis.

  • Products of side reactions with impurities: If the starting materials are not pure, byproducts from the reaction of these impurities may also be present.

Q2: How can I detect these byproducts?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the detection of byproducts:

  • Thin Layer Chromatography (TLC): A quick and simple method to visualize the presence of multiple components in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.

  • Mass Spectrometry (MS): Helps in identifying the molecular weights of the main product and any impurities, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify the structures of unknown byproducts.

Q3: What analytical methods are best for quantifying the purity of my this compound sample?

A3: For quantitative analysis, HPLC with UV detection is a robust and widely used method.[2] A calibration curve with a pure standard of this compound can be used to determine the exact purity of the synthesized product. Quantitative NMR (qNMR) is another powerful technique that can be used for purity assessment without the need for a reference standard of the analyte.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of synthesized this compound and identify the presence of byproducts.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the dried product and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 50:50 (v/v). The addition of 0.1% formic acid to both solvents can improve peak shape.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile/Water gradient (e.g., start with 50% acetonitrile and ramp up to 95% over 20 minutes)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 25 °C

  • Analysis: Inject the sample and record the chromatogram. The retention time of the main peak should correspond to this compound. Additional peaks indicate the presence of impurities or byproducts. The peak area percentage can be used to estimate the purity.

Protocol 2: Mass Spectrometry (MS) for Molecular Weight Determination

Objective: To confirm the molecular weight of the synthesized product and obtain molecular weight information for any observed byproducts.

Instrumentation:

  • Mass spectrometer (e.g., Electrospray Ionization - ESI, in positive ion mode) coupled to an HPLC or direct infusion pump.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 10-100 µg/mL.

  • Analysis: Introduce the sample into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode. Look for the protonated molecule [M+H]⁺. For this compound (C₁₃H₁₉NO₃S), the expected monoisotopic mass is 269.11. The [M+H]⁺ ion should be observed at m/z 270.12.

  • Byproduct Analysis: Analyze the masses of other peaks in the spectrum to infer the molecular weights of potential byproducts.

Visualizations

Synthesis_Pathway reagent1 4-Methoxybenzenesulfonyl Chloride product N-cyclohexyl-4-methoxy- benzenesulfonamide reagent1->product + reagent2 Cyclohexylamine reagent2->product

Caption: Synthesis of this compound.

Side_Reactions start 4-Methoxybenzenesulfonyl Chloride hydrolysis_product 4-Methoxybenzenesulfonic Acid start->hydrolysis_product + H₂O main_reaction Reaction with Cyclohexylamine start->main_reaction Desired Pathway incomplete_reaction Unreacted Starting Materials main_reaction->incomplete_reaction Incomplete Reaction

Caption: Potential side reactions and byproduct formation.

Byproduct_Identification_Workflow start Crude Product tlc TLC Analysis start->tlc hplc HPLC Analysis tlc->hplc Multiple spots pure_product Pure Product tlc->pure_product Single spot ms Mass Spectrometry hplc->ms Identify peaks purification Purification (e.g., Column Chromatography) hplc->purification Impure nmr NMR Spectroscopy ms->nmr Characterize peaks byproduct_info Byproduct Structure Information nmr->byproduct_info purification->pure_product

Caption: Workflow for byproduct identification and characterization.

References

troubleshooting low solubility issues with N-cyclohexyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility issues with N-cyclohexyl-4-methoxybenzenesulfonamide.

Troubleshooting Low Solubility

Low solubility of this compound can be a significant hurdle in experimental workflows. Below is a step-by-step guide to address and overcome these challenges.

Initial Assessment of Solubility Issues

Before attempting to modify your experimental protocol, it's crucial to characterize the extent of the solubility problem.

Question: My this compound is not dissolving. What should I do first?

Answer: Start by visually inspecting the solution. Do you observe solid particles, cloudiness, or precipitation? Quantify the insolubility if possible. This initial assessment will help you choose the most appropriate troubleshooting strategy.

Frequently Asked Questions (FAQs)

Compound Properties and Handling

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a sulfonamide derivative. Based on its structure, which includes a non-polar cyclohexyl group and a benzene ring, it is expected to have low solubility in aqueous solutions and higher solubility in organic solvents. The methoxy group provides some polarity, but the overall character of the molecule is hydrophobic. While specific quantitative data is limited, crystallization of the compound is performed using methanol, indicating its solubility in this solvent, likely enhanced by temperature.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent. Based on the general solubility of sulfonamides, solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol are good starting points. For biological assays, it is common to prepare a high-concentration stock in DMSO and then dilute it into the aqueous assay buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations of organic solvents can affect biological systems.

Troubleshooting Strategies

Q3: I am observing precipitation when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." Here are several strategies to mitigate this:

  • Lower the final concentration: The most straightforward approach is to use a more diluted stock solution or a larger final volume of the aqueous buffer.

  • Use a co-solvent: Adding a small percentage of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of your compound.

  • Adjust the pH: The sulfonamide group is weakly acidic. Increasing the pH of the aqueous buffer can deprotonate this group, forming a more soluble salt.[1]

  • Gentle warming: Gently warming the solution can sometimes help dissolve the compound, but be cautious as this can affect the stability of other components in your experiment.

  • Sonication: Applying ultrasonic energy can help to break down solid aggregates and improve dissolution.

Q4: Can I heat the solution to increase the solubility of this compound?

A4: Yes, increasing the temperature will generally increase the solubility of a solid in a liquid. The synthesis of this compound involves crystallization from hot methanol, which supports this.[2] However, you must consider the thermal stability of the compound and other components in your experimental system. For biological experiments, this is often not a viable option.

Q5: What is the role of pH in the solubility of this compound?

A5: The sulfonamide moiety has a pKa, and its ionization state is pH-dependent. In basic conditions (higher pH), the sulfonamide proton can be removed, forming an anionic species that is generally more soluble in aqueous solutions. Conversely, in acidic conditions, the compound will be in its neutral, less soluble form.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale
WaterVery LowThe molecule has significant non-polar character due to the cyclohexyl and benzene rings.
MethanolSolubleUsed for crystallization, indicating good solubility, especially when heated.[2]
EthanolSolubleSimilar to methanol, should be a good solvent.
AcetoneSolubleSulfonamides generally show good solubility in acetone.
Dimethyl Sulfoxide (DMSO)HighA common aprotic polar solvent for dissolving a wide range of organic compounds.
Dimethylformamide (DMF)HighAnother common aprotic polar solvent suitable for creating stock solutions.
Dichloromethane (DCM)SolubleA non-polar organic solvent that should dissolve the compound.
HexaneLowThe molecule, while having non-polar parts, also has polar groups (sulfonamide, methoxy), limiting solubility in very non-polar solvents.

Note: This table is based on the chemical structure and data from similar compounds. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (Molecular Weight: 269.36 g/mol )

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Analytical balance

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out 2.69 mg of this compound.

    • Transfer the solid to a clean microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication may be used to aid dissolution if necessary.

    • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: General Method for Solubility Enhancement by pH Adjustment
  • Objective: To increase the solubility of this compound in an aqueous buffer by adjusting the pH.

  • Materials:

    • This compound stock solution in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

    • Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS).

    • 0.1 M Sodium Hydroxide (NaOH) solution.

    • pH meter.

  • Procedure:

    • Start with the desired volume of the aqueous buffer.

    • Slowly add the concentrated stock solution of this compound while stirring.

    • If precipitation occurs, monitor the pH of the solution.

    • Carefully add 0.1 M NaOH dropwise while continuously monitoring the pH.

    • Continue adding NaOH until the precipitate dissolves. Note the final pH.

    • Ensure the final pH is compatible with your experimental system.

Visualizations

G Troubleshooting Workflow for Low Solubility A Start: Compound does not dissolve B Visual Inspection: - Solid particles? - Cloudiness? A->B C Is it for a stock solution in organic solvent? B->C D Try alternative organic solvents: - DMSO - DMF - Ethanol C->D Yes E Is it for dilution into an aqueous buffer? C->E No G Problem Solved D->G H Consult further literature or consider compound modification D->H If still insoluble F Strategies for Aqueous Solutions: - Lower final concentration - Use a co-solvent - Adjust pH (increase) - Gentle warming - Sonication E->F Yes F->G F->H If still insoluble

Caption: A flowchart for troubleshooting solubility issues.

G Logical Relationships in Solubility Enhancement cluster_0 Physical Methods cluster_1 Chemical Methods cluster_2 Outcome A Increase Temperature G Increased Solubility A->G B Sonication B->G C Micronization (Particle Size Reduction) C->G D pH Adjustment (Increase pH for sulfonamide) D->G E Co-solvency (e.g., adding ethanol to water) E->G F Salt Formation F->G

Caption: Methods for enhancing compound solubility.

References

overcoming poor reactivity in N-cyclohexyl-4-methoxybenzenesulfonamide functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Cyclohexyl-4-methoxybenzenesulfonamide Functionalization

Welcome to the technical support center for the functionalization of this compound. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers overcome challenges related to the reactivity of this molecule.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor reactivity when trying to N-alkylate my this compound?

A1: The poor reactivity is primarily due to two factors:

  • Steric Hindrance: The bulky N-cyclohexyl group physically blocks electrophiles from approaching the nitrogen atom. This significantly slows down standard SN2-type reactions.[1]

  • Poor Nucleophilicity of the Sulfonamide Anion: While the N-H proton is acidic, the resulting conjugate base (anion) is stabilized by resonance with the sulfonyl group. This delocalization reduces the electron density on the nitrogen atom, making it a relatively weak nucleophile.

Unsubstituted or less sterically hindered sulfonamides generally provide better yields in alkylation reactions.[2][3]

Q2: My standard alkylation with an alkyl halide and a base like K₂CO₃ isn't working. What should I try next?

A2: For sterically hindered secondary sulfonamides, standard conditions are often insufficient. You should consider more advanced or forcing conditions:

  • Stronger Bases: Use a stronger, non-nucleophilic base like sodium hydride (NaH), lithium hexamethyldisilazide (LHMDS), or potassium tert-butoxide (KOt-Bu) to ensure complete deprotonation of the sulfonamide.

  • Higher Temperatures: Increasing the reaction temperature (e.g., refluxing in toluene) can provide the necessary activation energy to overcome the steric barrier.[2]

  • Alternative Methodologies: If simple SN2 approaches fail, more powerful coupling reactions are recommended. The Mitsunobu reaction (for coupling with alcohols) and the Buchwald-Hartwig amination (for coupling with aryl halides) are highly effective for forming C-N bonds with challenging substrates.[4][5][6]

Q3: What is the Mitsunobu reaction, and why is it suitable for my substrate?

A3: The Mitsunobu reaction is a powerful method for converting primary or secondary alcohols into a variety of functional groups, including N-alkylated sulfonamides.[7] It uses a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol.[5] This in-situ activation creates a good leaving group, which is then displaced by the sulfonamide nucleophile in an SN2 reaction.[7] This method is effective for hindered substrates because the reaction conditions are mild and the activation process is highly efficient.[8]

Q4: When should I consider a Buchwald-Hartwig amination?

A4: The Buchwald-Hartwig amination is the method of choice for forming a bond between your sulfonamide nitrogen and an aromatic ring (N-arylation).[6] This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups.[4] It is particularly useful for coupling with aryl halides or triflates, which cannot be achieved through standard nucleophilic substitution. The use of bulky, electron-rich phosphine ligands is crucial for the success of this reaction with challenging substrates.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion (Starting material recovered) 1. Incomplete deprotonation of the sulfonamide.2. Insufficient reaction temperature or time.3. Low reactivity of the electrophile (e.g., a secondary alkyl halide).1. Switch to a stronger base (e.g., NaH, LHMDS).2. Increase temperature (e.g., from room temperature to reflux).3. Consider a more powerful method like the Mitsunobu reaction (with the corresponding alcohol) or using a more reactive electrophile like a trichloroacetimidate.[2]
Reaction Stalls / Low Yield 1. Steric hindrance is too great for the chosen conditions.2. Catalyst deactivation (in cross-coupling reactions).1. Switch to a less sterically demanding protocol. The Mitsunobu or Buchwald-Hartwig reactions are designed to overcome significant steric barriers.[9][10]2. For Buchwald-Hartwig, screen different phosphine ligands (e.g., XPhos, SPhos) as they have a dramatic effect on reaction efficiency.[9]
Formation of Side Products 1. O-alkylation instead of N-alkylation (less common for sulfonamides but possible).2. Elimination of the alkyl halide (promoted by strong, hindered bases).3. Byproduct formation in Mitsunobu reaction (e.g., triphenylphosphine oxide) complicating purification.1. Ensure complete deprotonation to favor the more nucleophilic nitrogen anion.2. Use a less hindered base if elimination is a major issue, or switch to a non-base-mediated protocol.3. For Mitsunobu, purification often requires column chromatography.[5] Alternatively, polymer-supported reagents can be used to simplify workup.[8]
Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting a failing N-functionalization reaction.

G cluster_start cluster_check1 cluster_solution1 cluster_check2 cluster_solution2 cluster_end start Start: N-Alkylation or N-Arylation Attempt check1 Is starting material consumed? start->check1 solution1 No: Increase Reactivity - Use stronger base (NaH, LHMDS) - Increase temperature - Use more reactive electrophile check1->solution1 No check2 Yes: Is desired product formed in acceptable yield? check1->check2 Yes solution1->start Re-attempt Reaction solution2 No: Change Reaction Strategy - For N-Alkylation: Use Mitsunobu Reaction - For N-Arylation: Use Buchwald-Hartwig Amination - Screen catalysts and ligands check2->solution2 No end_node Success: Purify Product check2->end_node Yes solution2->start

Caption: Troubleshooting decision tree for N-functionalization.

Comparative Data on Reaction Conditions

For sterically hindered sulfonamides, advanced methods are often necessary. The table below compares typical conditions for Mitsunobu and Buchwald-Hartwig reactions.

Parameter Mitsunobu Reaction (N-Alkylation) Buchwald-Hartwig Amination (N-Arylation)
Substrates Secondary Alcohol + SulfonamideAryl Halide/Triflate + Sulfonamide
Key Reagents Triphenylphosphine (PPh₃), DIAD or DEADPalladium Pre-catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos)
Base Not required as a stoichiometric reagentStrong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃)[4]
Solvent Anhydrous THF, Dioxane, or Toluene[11]Anhydrous Toluene or Dioxane[4]
Temperature 0 °C to Room Temperature[7]80 °C to 110 °C[4]
Key Advantage Mild conditions; avoids strong bases.Broad scope for aryl partners; highly reliable.
Common Issue Difficult purification due to PPh₃=O byproduct.[5]Catalyst sensitivity; requires inert atmosphere.

Key Experimental Protocols

Protocol 1: General Procedure for Mitsunobu N-Alkylation

This protocol provides a general method for the N-alkylation of this compound with a secondary alcohol.

Materials:

  • This compound (1.0 eq)

  • Secondary alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)[11]

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)[11]

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).[11]

  • Dissolve the solids in anhydrous THF.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution.[7] The order of addition is often crucial for success.[11]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the desired N-alkylated product from the triphenylphosphine oxide byproduct.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

This protocol describes a general method for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), NaOt-Bu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Reaction Pathway Overview

The following diagram illustrates the two primary advanced strategies for functionalizing the sulfonamide nitrogen.

G cluster_main cluster_mitsunobu Mitsunobu Reaction cluster_buchwald Buchwald-Hartwig Amination Sulfonamide N-Cyclohexyl-4-methoxy- benzenesulfonamide ReagentsM PPh3, DIAD THF, 0°C to RT Sulfonamide->ReagentsM + ReagentsB Pd Catalyst, Ligand Base, Toluene, 100°C Sulfonamide->ReagentsB + Alcohol R-OH (Secondary Alcohol) Alcohol->ReagentsM + ProductM N-Alkylated Product ReagentsM->ProductM ArylHalide Ar-X (Aryl Halide) ArylHalide->ReagentsB + ProductB N-Arylated Product ReagentsB->ProductB

References

Technical Support Center: Scaling Up N-cyclohexyl-4-methoxybenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide from the laboratory to a pilot plant. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to anticipate and address challenges during scale-up.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete Reaction: Inefficient mixing or mass transfer at a larger scale can lead to incomplete conversion of starting materials. Side Reactions: Localized "hot spots" due to poor heat dissipation can promote the formation of byproducts. Product Loss During Workup: Challenges in solid-liquid separation at a larger scale can result in loss of product.- Optimize Mixing: Increase agitation speed or use a more efficient impeller design suitable for the pilot plant reactor. - Controlled Reagent Addition: Add the 4-methoxybenzenesulfonyl chloride solution subsurface at a controlled rate to minimize localized high concentrations and exotherms. - Improve Temperature Control: Ensure the reactor's cooling system is adequate to handle the reaction exotherm. Monitor the internal temperature at multiple points if possible. - Optimize Filtration: Use a filter press or centrifugal filter for more efficient solid-liquid separation at the pilot scale.
Low Purity/Off-Color Product Presence of Unreacted Starting Materials: Due to incomplete reaction. Formation of Impurities: Such as bis-sulfonated amine or hydrolysis of the sulfonyl chloride. Inefficient Crystallization: Rapid cooling or insufficient agitation during crystallization can trap impurities within the crystal lattice.- Reaction Monitoring: Use in-process controls (e.g., HPLC) to monitor the reaction progress and ensure completion. - Controlled pH Adjustment: During precipitation, add the acid slowly and with good agitation to ensure uniform particle size and minimize impurity occlusion. - Optimize Crystallization: Develop a controlled cooling profile for the crystallization step. Use an appropriate anti-solvent if necessary to improve purity. Consider reslurrying the crude product in a suitable solvent to remove impurities.
Poor Filterability of Precipitated Product Fine Particle Size: Rapid precipitation can lead to the formation of very fine particles that are difficult to filter. Gummy or Oily Product: Presence of impurities or residual solvent can lead to a non-crystalline product.- Control Precipitation: Adjust the rate of acid addition and the temperature during precipitation to influence particle size. - Aging of the Slurry: Hold the slurry at a constant temperature with gentle agitation for a period before filtration to allow for particle size growth. - Solvent Selection: Ensure the appropriate solvent is used for crystallization to promote the formation of a well-defined crystalline product.
Exothermic Runaway Rapid Addition of Reagents: Adding the sulfonyl chloride too quickly can generate heat faster than the cooling system can remove it. Inadequate Cooling Capacity: The cooling system of the pilot plant reactor may not be sufficient for the scale of the reaction.- Slow Reagent Addition: Add the 4-methoxybenzenesulfonyl chloride in portions or via a dosing pump over an extended period. - Calorimetry Studies: Perform reaction calorimetry at the lab scale to understand the heat of reaction and determine the required cooling capacity for the pilot plant. - Emergency Preparedness: Have an emergency cooling plan and a quenching agent readily available.

Frequently Asked Questions (FAQs)

1. What are the main challenges when scaling up the synthesis of this compound?

The primary challenges include managing the exothermic nature of the reaction between 4-methoxybenzenesulfonyl chloride and cyclohexylamine, ensuring efficient mixing and heat transfer in a larger reactor, controlling the precipitation and crystallization to obtain a product with the desired purity and physical properties, and handling the materials safely at a larger scale.

2. How does the choice of base affect the reaction at a larger scale?

While the lab-scale procedure uses a 10% sodium carbonate solution to maintain a pH of 8, at the pilot plant scale, the addition and mixing of this solution must be carefully controlled to avoid localized high pH, which could promote side reactions.[1] The volume of base required will also be significantly larger, which needs to be factored into the process volume calculations.

3. What is the expected yield and purity at the pilot plant scale compared to the lab scale?

Initially, the yield and purity at the pilot plant scale may be slightly lower than the optimized lab-scale process due to non-ideal mixing and temperature control. However, with process optimization, it is expected that the pilot plant process can achieve comparable or even better results. The provided data tables offer an illustrative comparison.

4. What are the critical safety precautions for the pilot plant synthesis?

The key safety precautions include using appropriate personal protective equipment (PPE), ensuring adequate ventilation, and having emergency procedures in place for handling corrosive materials like 4-methoxybenzenesulfonyl chloride and flammable and toxic materials like cyclohexylamine.[2][3][4][5][6][7][8][9][10][11] The reaction's exothermicity must be managed to prevent a thermal runaway. A thorough process hazard analysis (PHA) should be conducted before the pilot plant campaign.

5. How can the impurity profile be controlled during scale-up?

Controlling the impurity profile involves ensuring the high purity of starting materials, maintaining precise control over reaction parameters (temperature, pH, addition rates), and optimizing the crystallization and purification steps. In-process monitoring by techniques like HPLC can help track the formation of impurities and ensure the reaction goes to completion.

Data Presentation

The following tables provide an illustrative comparison of the synthesis of this compound at the lab and pilot plant scales. Note: The pilot plant data represents a non-optimized initial run and an optimized run.

Table 1: Reaction Parameters

ParameterLab Scale (100 g)Pilot Plant (10 kg) - InitialPilot Plant (10 kg) - Optimized
Cyclohexylamine 0.5 moles50 moles50 moles
4-Methoxybenzenesulfonyl Chloride 0.5 moles50 moles50 moles
Solvent (Water) 1 L100 L100 L
Base (10% Na2CO3) As needed to maintain pH 8As needed to maintain pH 8As needed to maintain pH 8
Reaction Temperature Room Temperature25-35 °C (exotherm observed)20-25 °C (controlled)
Reaction Time 6 hours8 hours6 hours

Table 2: Product Yield and Purity

ParameterLab Scale (100 g)Pilot Plant (10 kg) - InitialPilot Plant (10 kg) - Optimized
Theoretical Yield 134.7 g13.47 kg13.47 kg
Actual Yield 117.2 g10.5 kg12.1 kg
Yield (%) 87%[1]78%90%
Purity (by HPLC) >99%97.5%>99%
Melting Point 101-103 °C99-102 °C101-103 °C

Experimental Protocols

Laboratory Scale Synthesis (Based on literature[1])
  • Reaction Setup: To a 2 L round-bottom flask equipped with a mechanical stirrer, a pH probe, and a dropping funnel, add cyclohexylamine (49.6 g, 0.5 mol) and deionized water (500 mL).

  • Reagent Addition: Begin stirring the mixture. In a separate beaker, dissolve 4-methoxybenzenesulfonyl chloride (103.3 g, 0.5 mol) in 500 mL of a suitable organic solvent that is immiscible with water (e.g., dichloromethane). Slowly add the 4-methoxybenzenesulfonyl chloride solution to the reaction mixture via the dropping funnel over 1 hour.

  • pH Control: Maintain the pH of the reaction mixture at 8 by the dropwise addition of a 10% aqueous sodium carbonate solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Product Precipitation: Once the reaction is complete, cool the mixture to 10-15 °C. Slowly add 3 M hydrochloric acid with vigorous stirring until the pH of the aqueous layer is 3.

  • Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash it with cold deionized water (2 x 200 mL).

  • Purification: Dry the crude product in a vacuum oven. Recrystallize the dried solid from methanol to obtain pure this compound.

Pilot Plant Scale Synthesis (Illustrative Protocol)
  • Reactor Preparation: Charge a 150 L glass-lined reactor with deionized water (50 L) and cyclohexylamine (4.96 kg, 50 mol). Start the reactor agitator.

  • Reagent Solution Preparation: In a separate vessel, dissolve 4-methoxybenzenesulfonyl chloride (10.33 kg, 50 mol) in dichloromethane (50 L).

  • Controlled Addition: Transfer the 4-methoxybenzenesulfonyl chloride solution to the reactor via a dosing pump over 2-3 hours, maintaining the internal temperature between 20-25 °C using the reactor's cooling jacket.

  • pH Adjustment and Control: Maintain the pH of the reaction mixture at 8 by the controlled addition of a 10% aqueous sodium carbonate solution.

  • Reaction and Monitoring: Stir the reaction mixture at 20-25 °C for 6 hours. Take samples periodically for HPLC analysis to confirm reaction completion.

  • Precipitation: Cool the reactor contents to 10-15 °C. Slowly add 3 M hydrochloric acid to adjust the pH of the aqueous layer to 3, causing the product to precipitate.

  • Isolation and Washing: Filter the product using a centrifuge or filter press. Wash the filter cake with cold deionized water (2 x 20 L).

  • Drying and Purification: Dry the product in a vacuum dryer. If required, recrystallize the product from methanol in a suitable crystallization vessel.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_start 1. Add Cyclohexylamine and Water to Flask lab_reagent 2. Dissolve Sulfonyl Chloride in Solvent lab_add 3. Add Sulfonyl Chloride Solution to Flask lab_reagent->lab_add lab_ph 4. Maintain pH 8 with Na2CO3 lab_add->lab_ph lab_react 5. Stir for 6 hours at Room Temperature lab_ph->lab_react lab_precipitate 6. Acidify to pH 3 with HCl lab_react->lab_precipitate lab_filter 7. Vacuum Filtration lab_precipitate->lab_filter lab_purify 8. Recrystallize from Methanol lab_filter->lab_purify lab_end Pure Product lab_purify->lab_end pilot_start 1. Charge Reactor with Cyclohexylamine and Water pilot_reagent 2. Prepare Sulfonyl Chloride Solution pilot_add 3. Dose Sulfonyl Chloride Solution into Reactor pilot_reagent->pilot_add pilot_ph 4. Control pH at 8 with Na2CO3 pilot_add->pilot_ph pilot_react 5. React for 6 hours at 20-25°C pilot_ph->pilot_react pilot_precipitate 6. Acidify to pH 3 with HCl pilot_react->pilot_precipitate pilot_filter 7. Centrifuge/Filter Press pilot_precipitate->pilot_filter pilot_purify 8. Dry and/or Recrystallize pilot_filter->pilot_purify pilot_end Pure Product pilot_purify->pilot_end

Caption: Comparative workflow for lab vs. pilot plant synthesis.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Check Reaction Completion (In-process HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_mixing Optimize Mixing: - Increase Agitation - Check Impeller Design incomplete->optimize_mixing optimize_temp Optimize Temperature Control: - Ensure Adequate Cooling - Controlled Reagent Addition incomplete->optimize_temp check_workup Investigate Workup and Purification complete->check_workup filtration_issue Poor Filtration check_workup->filtration_issue crystallization_issue Low Purity after Crystallization check_workup->crystallization_issue optimize_filtration Optimize Filtration: - Control Precipitation Rate - Slurry Aging filtration_issue->optimize_filtration optimize_crystallization Optimize Crystallization: - Controlled Cooling Profile - Consider Anti-solvent crystallization_issue->optimize_crystallization

Caption: Troubleshooting decision tree for yield and purity issues.

References

methods for enhancing the purity of synthesized N-cyclohexyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized N-cyclohexyl-4-methoxybenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification method for crude this compound?

A1: The most straightforward and commonly reported method for the initial purification of this compound is recrystallization.[1] Methanol has been successfully used as a solvent for this purpose.[1]

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" can occur if the compound is significantly impure or if the cooling process is too rapid. To troubleshoot this, you can try warming the flask to redissolve the material, adding a small amount of additional solvent, and allowing the solution to cool more slowly. Leaving the hot solution on a cooling hot plate can facilitate gradual cooling.[2]

Q3: I am getting a very low yield after recrystallization. What are the likely causes and how can I improve it?

A3: A low yield is often due to using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor.[3] To remedy this, you can reduce the initial volume of solvent by evaporation before attempting recrystallization again.[2] It is also crucial to ensure the solution is thoroughly cooled to maximize crystal precipitation.

Q4: What are the typical impurities I should be trying to remove?

A4: While specific impurities depend on the exact synthetic route, common contaminants in sulfonamide synthesis include unreacted starting materials (in this case, cyclohexylamine and 4-methoxybenzenesulfonyl chloride) and potential side products such as di-sulfonated amines.

Q5: When is column chromatography recommended for purification?

A5: Column chromatography is recommended when recrystallization fails to achieve the desired purity, or when separating the target compound from impurities with very similar solubility properties. It is a more powerful purification technique but is also more time-consuming and requires more solvent.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated but lacks a nucleation point.- Reduce the solvent volume by gentle heating or using a rotary evaporator and attempt to cool again.[2]- Scratch the inside of the flask with a glass rod to create nucleation sites.[3]- Add a "seed crystal" of the pure compound, if available.[3]
Crystals crash out too quickly. - The solution is too concentrated.- The cooling process is too rapid.- Re-dissolve the solid in a slightly larger volume of hot solvent.[3]- Allow the solution to cool to room temperature slowly before placing it in an ice bath.
The purified product is still impure. - The chosen recrystallization solvent is not ideal for separating the impurities.- Impurities co-crystallized with the product.- Experiment with different solvent systems (e.g., ethanol, isopropanol-water mixtures, or hexane-ethyl acetate).[4][5]- Perform a second recrystallization.
Product appears as fine powder or foam-like solid. - Rapid crystallization.- The nature of the compound and solvent system.- Slow down the crystallization process by gradual cooling.- Try stirring the solution during crystallization to influence crystal habit.[6]
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the product and impurities. - Inappropriate mobile phase polarity.- Incorrect stationary phase.- Adjust the mobile phase composition. For reverse-phase (C18), increasing the aqueous component will increase retention. For normal-phase (silica), increasing the polar solvent component will decrease retention.- Consider a different stationary phase (e.g., switching from silica to alumina or a different bonded phase).
The compound is not eluting from the column. - The mobile phase is not polar enough (normal-phase).- The mobile phase is too polar (reverse-phase).- Gradually increase the polarity of the mobile phase for normal-phase chromatography.- Gradually decrease the polarity of the mobile phase for reverse-phase chromatography.
Tailing of the product peak. - The compound is interacting too strongly with the stationary phase.- The column is overloaded.- Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine) to reduce strong interactions.- Reduce the amount of crude material loaded onto the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Methanol

This protocol is adapted from a documented synthesis of the target compound.[1]

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin during this time.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Column Chromatography Purification

This is a general protocol for the purification of sulfonamides and may require optimization for this compound.

  • Stationary Phase Selection: A silica gel stationary phase is a good starting point for moderately polar compounds like this compound.

  • Mobile Phase Selection:

    • Begin with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 hexanes:ethyl acetate).

    • Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between the product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase.

    • Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles.

    • Allow the silica to settle, and then add a layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions and monitor the elution of the product using TLC.

    • If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

HPLC Conditions for Purity Analysis of Sulfonamides

The following table summarizes typical HPLC conditions that can be adapted for the purity analysis of this compound.

ParameterCondition 1Condition 2
Column Zorbax Eclipse XDB C18 (4.6 x 150 mm, 5 µm)[7]ACE 3 C18-PFP (250 x 4.6 mm, 3 µm)[8]
Mobile Phase A 0.05 M SDS, 0.02 M Na₂HPO₄, 6% propan-2-ol, pH 3[7]0.1% triethylamine in water, pH 2.0[8]
Mobile Phase B -Acetonitrile:Tetrahydrofuran (975:25 v/v)[8]
Elution IsocraticGradient[8]
Flow Rate 0.6 mL/min0.8 mL/min[8]
Detection UV at 260 nm[7]UV at 210 nm[8]
Column Temperature Not specified40°C[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude N-cyclohexyl-4- methoxybenzenesulfonamide recrystallization Recrystallization crude_product->recrystallization hplc HPLC Analysis recrystallization->hplc Check Purity impure_product Impure Product recrystallization->impure_product Mother Liquor column_chromatography Column Chromatography nmr NMR Spectroscopy column_chromatography->nmr Check Purity column_chromatography->impure_product Impure Fractions hplc->column_chromatography <99% Pure pure_product Pure Product hplc->pure_product >99% Pure nmr->pure_product

Caption: Purification and analysis workflow for this compound.

troubleshooting_recrystallization start Crude Product in Hot Solvent cool Cool Solution start->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No yes_crystals Filter and Dry crystals_form->yes_crystals Yes troubleshoot Troubleshooting Steps no_crystals->troubleshoot reduce_solvent Reduce Solvent Volume troubleshoot->reduce_solvent scratch_flask Scratch Flask troubleshoot->scratch_flask seed_crystal Add Seed Crystal troubleshoot->seed_crystal reduce_solvent->cool scratch_flask->cool seed_crystal->cool

Caption: Decision tree for troubleshooting recrystallization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of N-cyclohexyl-4-methoxybenzenesulfonamide and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 1, 2025

This guide provides a comparative overview of the biological activity of N-cyclohexyl-4-methoxybenzenesulfonamide against other well-characterized sulfonamides. Due to a lack of specific experimental data on the biological activity of this compound in publicly available literature, this document focuses on a detailed comparison with three prominent sulfonamides exhibiting distinct biological effects: the antibacterial agent Sulfamethoxazole , the anti-inflammatory and anticancer drug Celecoxib , and the carbonic anhydrase inhibitor Acetazolamide .

This comparison aims to provide a framework for understanding the potential activities of this compound based on the established structure-activity relationships within the sulfonamide class of compounds. The guide presents quantitative data, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways to facilitate further research and drug development efforts.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity of the selected comparator sulfonamides. No quantitative data for this compound is currently available in the cited literature.

Table 1: Antibacterial Activity of Sulfamethoxazole

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
SulfamethoxazoleStaphylococcus aureus20 µg/mL[1]
SulfamethoxazoleEscherichia coli>20 µg/mL (derivative showed MIC of 21 µg/mL)[2]

Table 2: Anticancer Activity of Celecoxib

CompoundCancer Cell LineIC50 (Concentration for 50% Inhibition)
CelecoxibNasopharyngeal carcinoma (HNE1)32.86 µM[3]
CelecoxibNasopharyngeal carcinoma (CNE1-LMP1)61.31 µM[3]
CelecoxibHuman cervical cancer (HeLa)37.2 µM[4]
CelecoxibHuman colorectal carcinoma (HCT116)Varies by study
CelecoxibHuman liver cancer (HepG2)Varies by study
CelecoxibHuman breast cancer (MCF-7)Varies by study
CelecoxibHuman glioblastoma (U251)11.7 µM[4]
CelecoxibCOX-2 Enzyme Inhibition0.04 µM
CelecoxibCOX-1 Enzyme Inhibition15 µM[3]

Table 3: Carbonic Anhydrase Inhibitory Activity of Acetazolamide

CompoundCarbonic Anhydrase IsozymeIC50Ki (Inhibition constant)
AcetazolamideHuman CA I--
AcetazolamideHuman CA II20.0 nM[5]0.8 nM[5]
AcetazolamideNeisseria gonorrhoeae CA (NgCA)MIC as low as 0.25 µg/mL for derivatives[6]-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is based on the broth microdilution method and is a standard procedure for antimicrobial susceptibility testing.[7]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (e.g., Sulfamethoxazole)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Antibiotic Stock Solution: Dissolve the test compound in a suitable solvent (e.g., acetone for sulfamethoxazole) to a high concentration (e.g., 10 mg/mL).[7]

  • Serial Dilutions: Perform a two-fold serial dilution of the antibiotic stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight and then dilute the culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay (MTT Assay) for Anticancer Activity

This protocol describes a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Test compound (e.g., Celecoxib)

  • Cancer cell lines (e.g., HNE1, CNE1-LMP1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Carbonic Anhydrase Inhibition Assay

This protocol outlines a method to measure the inhibition of carbonic anhydrase activity.

Objective: To determine the IC50 and/or Ki value of a compound for a specific carbonic anhydrase isozyme.

Materials:

  • Test compound (e.g., Acetazolamide)

  • Purified carbonic anhydrase isozyme (e.g., hCA II)

  • Substrate (e.g., p-nitrophenyl acetate)

  • Buffer solution (e.g., Tris-HCl)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified carbonic anhydrase and serial dilutions of the inhibitor in the buffer.

  • Reaction Initiation: In a 96-well plate, mix the enzyme solution with the inhibitor solutions (or buffer for control) and pre-incubate for a short period.

  • Substrate Addition: Add the substrate (p-nitrophenyl acetate) to initiate the reaction. The enzyme will catalyze the hydrolysis of the substrate, producing p-nitrophenol, which is yellow.

  • Absorbance Measurement: Monitor the increase in absorbance at 400 nm over time using a spectrophotometer. This reflects the rate of the enzymatic reaction.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration.

  • IC50 and Ki Determination: The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity. The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.[6]

Signaling Pathways and Mechanisms of Action

The biological effects of sulfonamides are mediated through their interaction with specific molecular targets and signaling pathways.

Sulfamethoxazole: Inhibition of Bacterial Folic Acid Synthesis

Sulfamethoxazole exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in bacteria.[8][9][10][11] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and proteins. By blocking this pathway, sulfamethoxazole prevents bacterial growth and replication.[9]

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase NucleicAcids Nucleic Acid & Protein Synthesis THF->NucleicAcids Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Inhibits

Caption: Sulfamethoxazole inhibits bacterial folic acid synthesis.

Celecoxib: COX-2 Dependent and Independent Anticancer Mechanisms

Celecoxib's anticancer effects are multifaceted, involving both the inhibition of cyclooxygenase-2 (COX-2) and COX-2-independent pathways.[12][13] COX-2 inhibition reduces the production of prostaglandins, which are involved in inflammation and cell proliferation.[12] The COX-2 independent mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[12][13][14][15][16]

Celecoxib_Anticancer_Mechanisms cluster_cox2 COX-2 Dependent Pathway cluster_cox2_independent COX-2 Independent Pathways ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Proliferation Prostaglandins->Inflammation Apoptosis Induction of Apoptosis CellCycleArrest Cell Cycle Arrest Angiogenesis Inhibition of Angiogenesis Celecoxib Celecoxib Celecoxib->COX2 Inhibits Celecoxib->Apoptosis Celecoxib->CellCycleArrest Celecoxib->Angiogenesis

Caption: Celecoxib's anticancer mechanisms.

Acetazolamide: Carbonic Anhydrase Inhibition

Acetazolamide is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid.[17][18][19] This inhibition leads to a decrease in the formation of bicarbonate and hydrogen ions, which has various physiological effects, including diuresis and a reduction in intraocular pressure.[17][18][19]

Carbonic_Anhydrase_Inhibition CO2_H2O CO2 + H2O CA Carbonic Anhydrase CO2_H2O->CA H2CO3 H2CO3 CA->H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H PhysiologicalEffects Diuresis, Decreased Intraocular Pressure HCO3_H->PhysiologicalEffects Acetazolamide Acetazolamide Acetazolamide->CA Inhibits

Caption: Acetazolamide inhibits carbonic anhydrase.

Conclusion

While this compound belongs to the versatile class of sulfonamides, a comprehensive understanding of its specific biological activities requires dedicated experimental investigation. This guide provides a comparative baseline by detailing the well-established antibacterial, anticancer, and carbonic anhydrase inhibitory activities of sulfamethoxazole, celecoxib, and acetazolamide, respectively. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and conduct studies that will elucidate the biological profile of this compound and other novel sulfonamide derivatives. Future research should focus on screening this compound against a panel of bacterial strains, cancer cell lines, and key enzymes to determine its potential therapeutic applications.

References

structure-activity relationship (SAR) studies of N-cyclohexyl-4-methoxybenzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-cyclohexyl-4-methoxybenzenesulfonamide analogs. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of their biological activities, supported by experimental data and protocols.

Data Presentation: Biological Activity of Benzenesulfonamide Analogs

The following table summarizes the biological activity of various benzenesulfonamide analogs. While a direct SAR study on a systematic series of this compound analogs is not extensively available in the public domain, this table collates data from related structures to infer potential SAR trends. The primary activities observed for this class of compounds are anticancer and enzyme inhibition, particularly against carbonic anhydrase (CA).

Compound IDStructureTarget/AssayActivity (IC50/EC50)Reference
1 This compoundNot specifiedNot specified[1]
AL106 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamideGlioblastoma (U87 cells)58.6 µM[2][3]
4h Thiazol-4-one-benzenesulfonamide with vanillin tailBreast Cancer (MDA-MB-231)1.56 µM[4]
4h Thiazol-4-one-benzenesulfonamide with vanillin tailBreast Cancer (MCF-7)1.52 µM[4]
4e Thiazol-4-one-benzenesulfonamide derivativeCarbonic Anhydrase IX10.93 nM (Kᵢ)[4]
WZ2 N-butyl-2-(benzenesulfonyl)-1-carbothioamideProstate Cancer (Du145)Not specified (Inhibits ALDH1A1)[5]
7 Indazole analogue of benzenesulfonamideInfluenza A/Weiss/43 (CPE assay)6.9 µM[6]
Compound 8 p-chloro-benzenesulfonamide attached to 2-aminothiazoleDPPH antioxidant assay90.09% inhibition at 300 µg/mL[7]
Compound 8 p-chloro-benzenesulfonamide attached to 2-aminothiazoleSOD-mimic antioxidant assay99.02% inhibition at 300 µg/mL[7]

Note: The presented compounds are structurally related to the core topic but are not all direct analogs of this compound. The data is aggregated from multiple studies to provide a broader context for the SAR of benzenesulfonamides.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. General Synthesis of N-substituted-4-methoxybenzenesulfonamide Analogs

This protocol is a generalized procedure based on the synthesis of this compound[1].

  • Materials: Appropriate amine (e.g., cyclohexylamine), 4-methoxybenzenesulfonyl chloride, sodium carbonate solution (10%), hydrochloric acid (3 M), water, and a suitable solvent for crystallization (e.g., methanol).

  • Procedure:

    • Dissolve the desired amine (1.0 equivalent) in water in a round-bottom flask with stirring.

    • Carefully add 4-methoxybenzenesulfonyl chloride (1.0-1.2 equivalents) to the stirred solution at room temperature.

    • Maintain the pH of the reaction mixture at approximately 8 by the dropwise addition of a 10% sodium carbonate solution.

    • Continue stirring at room temperature for 6-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture to pH 3 with 3 M hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the pure N-substituted-4-methoxybenzenesulfonamide analog.

    • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Cytotoxicity Assay (Trypan Blue Exclusion Method)

This protocol is based on the methodology used for evaluating the cytotoxicity of benzenesulfonamide derivatives against cancer cell lines[2].

  • Cell Culture: Culture the desired cancer cell line (e.g., U87 glioblastoma cells) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Procedure:

    • Seed the cells in 24-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Treat the cells with varying concentrations of the test compounds (e.g., 10 µM to 100 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

    • After the incubation period, detach the cells using trypsin-EDTA.

    • Centrifuge the cell suspension and resuspend the cell pellet in a known volume of phosphate-buffered saline (PBS).

    • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer under a microscope.

    • Calculate the percentage of cell viability and/or growth inhibition relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of growth inhibition against the compound concentration.

3. Carbonic Anhydrase Inhibition Assay

This is a general description of an assay to measure the inhibition of carbonic anhydrase isoforms.

  • Principle: The assay measures the inhibition of the CA-catalyzed hydrolysis of a substrate, such as 4-nitrophenylacetate (4-NPA), which results in a colored product that can be measured spectrophotometrically[8].

  • Procedure:

    • Prepare a solution of the purified human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) in a suitable buffer.

    • In a multi-well plate, add the enzyme solution, buffer, and various concentrations of the inhibitor (test compound). Include a control without the inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a defined period at a specific temperature.

    • Initiate the reaction by adding the substrate (4-NPA).

    • Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a plate reader.

    • Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

    • The inhibition constant (Kᵢ) can be determined by fitting the data to appropriate enzyme inhibition models.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship studies of this compound analogs.

SAR_Workflow A Lead Compound (N-cyclohexyl-4-methoxy- benzenesulfonamide) B Analog Design & Synthesis (Modification of R1, R2, R3) A->B C Biological Screening (e.g., Anticancer, Enzyme Inhibition) B->C D Data Analysis (IC50/EC50 Determination) C->D E SAR Establishment (Identify key structural features) D->E F Lead Optimization E->F F->B Iterative Design G Preclinical Development F->G CA_Inhibition sub {CO₂ + H₂O} enzyme Carbonic Anhydrase (CA) Active Site (Zn²⁺) sub->enzyme:f0 Binds to active site prod {H⁺ + HCO₃⁻} enzyme:f0->prod Catalyzes reaction inhibitor Benzenesulfonamide Analog (-SO₂NH₂ group) inhibitor->enzyme:f1 Binds to Zn²⁺ in active site (inhibition)

References

In Vitro Antimicrobial Efficacy of N-cyclohexyl-4-methoxybenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antimicrobial efficacy of N-cyclohexyl-4-methoxybenzenesulfonamide, a novel benzenesulfonamide derivative. Due to the limited availability of specific experimental data for this compound, this document presents a comparative overview using data from closely related benzenesulfonamide derivatives as a proxy. The performance is benchmarked against established antibiotics, providing a framework for evaluating its potential as a new antimicrobial agent. All experimental data is presented in a standardized format for clear comparison, and detailed methodologies for key experiments are provided to ensure reproducibility.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

The following table summarizes the in vitro activity of a representative benzenesulfonamide derivative against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, compared to standard antibiotics.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
Benzenesulfonamide Derivative Staphylococcus aureus (ATCC 25923)64 - 256Not Reported
Escherichia coliNot ReportedNot Reported
Ciprofloxacin Staphylococcus aureus0.25 - 10.5 - 2
Escherichia coli0.015 - 0.120.03 - 0.25
Gentamicin Staphylococcus aureus0.12 - 10.25 - 2
Escherichia coli0.25 - 20.5 - 4
Sulfamethoxazole Staphylococcus aureus8 - 64>1024
Escherichia coli16 - 128>1024

Note: Data for the benzenesulfonamide derivative is based on studies of similar compounds and may not be directly representative of this compound. Further in vitro testing is required for a definitive assessment.

Experimental Protocols

The following are detailed methodologies for determining the MIC and MBC of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1][2][3][4]

Materials:

  • Test compound (e.g., this compound)

  • Standard antibiotics (for comparison)

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and each standard antibiotic in a suitable solvent. Perform serial two-fold dilutions in CAMHB to obtain a range of concentrations.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the appropriate antimicrobial dilution to each well of a 96-well plate. Then, add 100 µL of the prepared bacterial inoculum to each well. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial population.[5][6][7][8]

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile micropipettes and spreader

Procedure:

  • Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot evenly onto a nutrient agar plate.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Antimicrobial Efficacy Testing

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Antimicrobial Dilutions C Inoculate 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) B->C D Incubate (37°C, 18-24h) C->D E Read MIC (Lowest concentration with no visible growth) D->E F Subculture from wells ≥ MIC onto Agar Plates E->F Proceed if bactericidal activity is to be determined G Incubate (37°C, 24-48h) F->G H Read MBC (Lowest concentration with ≥99.9% killing) G->H

Caption: Workflow for determining MIC and MBC.

Putative Signaling Pathway Inhibition by Sulfonamides

Sulfonamides, the class of compounds to which this compound belongs, are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[9][10][11] This inhibition ultimately disrupts the production of essential nucleic acids, leading to a bacteriostatic effect.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Diphosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate NucleicAcids Purines, Thymidine (Nucleic Acid Synthesis) Tetrahydrofolate->NucleicAcids Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamide mechanism of action.

References

Assessing the Cross-Reactivity Profile of N-cyclohexyl-4-methoxybenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of the investigational compound N-cyclohexyl-4-methoxybenzenesulfonamide. While specific experimental data for this compound is not publicly available, this document outlines the established methodologies and data presentation formats used in preclinical drug development to characterize the selectivity of small molecule inhibitors. The provided experimental protocols and illustrative data serve as a guide for researchers aiming to evaluate the off-target interaction profile of this and other related compounds.

Understanding the Importance of Cross-Reactivity Assessment

This compound belongs to the sulfonamide class of compounds, a versatile scaffold known to interact with a variety of biological targets. Sulfonamide derivatives have been developed as anticancer, anti-inflammatory, and antiviral agents by targeting specific enzymes such as proteases, kinases, and carbonic anhydrases. However, the potential for a single compound to bind to multiple, unintended targets—a phenomenon known as cross-reactivity or off-target binding—is a critical aspect of drug development. Unforeseen off-target interactions can lead to adverse drug reactions and toxicity, necessitating a thorough evaluation of a compound's selectivity profile early in the discovery pipeline.

Illustrative Cross-Reactivity Data for this compound

The following table presents a hypothetical dataset to illustrate how the cross-reactivity of this compound would be summarized. This data is for illustrative purposes only and does not represent actual experimental results. The table format allows for a clear comparison of the compound's potency against its intended primary target versus a panel of potential off-targets.

Target ClassSpecific TargetAssay TypeIC50 / Ki (nM)% Inhibition @ 1µM
Primary Target Hypothetical Kinase A Biochemical Kinase Assay 50 95%
KinasesKinase BBiochemical Kinase Assay>10,000<10%
Kinase CBiochemical Kinase Assay1,50045%
Kinase DBiochemical Kinase Assay>10,000<5%
GPCRsReceptor XRadioligand Binding Assay>10,0002%
Receptor YRadioligand Binding Assay5,00025%
ProteasesProtease ZEnzymatic Assay>10,000<10%
Carbonic AnhydrasesCA-IXEnzymatic Assay8,00015%
  • IC50: The half maximal inhibitory concentration, indicating the concentration of the compound required to inhibit 50% of the target's activity.

  • Ki: The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the target.

  • % Inhibition @ 1µM: The percentage of target activity inhibited at a fixed concentration of the compound (in this case, 1 micromolar).

Experimental Protocols for Assessing Cross-Reactivity

A comprehensive assessment of cross-reactivity involves screening the compound against a broad panel of targets. Kinase selectivity profiling and receptor binding assays are standard methods employed for this purpose.

Detailed Protocol: Kinase Selectivity Profiling using a Luminescent Assay

This protocol describes a common method to assess the inhibitory activity of a compound against a panel of protein kinases.

1. Reagents and Materials:

  • This compound (test compound) dissolved in Dimethyl Sulfoxide (DMSO).

  • Panel of purified recombinant human kinases.

  • Kinase-specific peptide substrates.

  • Adenosine triphosphate (ATP).

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Luminescent kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay).

  • 384-well white opaque microplates.

  • Multichannel pipettes and a plate reader capable of luminescence detection.

2. Experimental Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for a primary screen is 10 µM.

  • Assay Plate Preparation: Add 5 µL of kinase reaction buffer to all wells of a 384-well plate.

  • Compound Addition: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Kinase Addition: Add 2 µL of the respective kinase solution to each well.

  • Reaction Initiation: Add 2 µL of a solution containing the kinase-specific substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for each respective kinase to provide a sensitive measure of inhibition.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological relationships.

G cluster_0 Compound Preparation & Screening cluster_1 Target Panels cluster_2 Hit Identification & Validation cluster_3 Selectivity Profile A This compound (Stock Solution in DMSO) B Serial Dilution A->B C Primary Screen (Single High Concentration) B->C D Kinase Panel C->D Assay E GPCR Panel C->E Assay F Other Enzyme Panels (e.g., Proteases) C->F Assay G Identify Preliminary Hits (% Inhibition > Threshold) D->G E->G F->G H Dose-Response Assays G->H I Determine IC50 / Ki values H->I J Comparative Analysis of IC50 / Ki values I->J K Generate Selectivity Profile J->K

Caption: Workflow for assessing compound cross-reactivity.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response A Growth Factor B Receptor Tyrosine Kinase A->B C Hypothetical Kinase A (Primary Target) B->C D Downstream Effector 1 C->D E Downstream Effector 2 C->E F Cell Proliferation D->F G Cell Survival E->G X N-cyclohexyl-4- methoxybenzenesulfonamide X->C Inhibition

Caption: Hypothetical signaling pathway inhibited by the compound.

Unveiling the Action of N-cyclohexyl-4-methoxybenzenesulfonamide: A Proposed Validation Framework

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for validating the mechanism of action of the novel compound N-cyclohexyl-4-methoxybenzenesulfonamide. Given the absence of specific public data on its biological activity, we present a hypothetical validation workflow based on the established activities of the broader sulfonamide class of molecules, which are known to target enzymes such as carbonic anhydrases and proteases.

This comparative guide provides a roadmap for researchers to elucidate the compound's specific molecular targets and signaling pathways. We will explore potential mechanisms, propose robust experimental protocols, and offer templates for data presentation and visualization to facilitate a thorough and objective analysis.

Postulated Mechanisms and Potential Alternatives

The sulfonamide moiety is a well-established pharmacophore known to interact with a variety of enzymes. Based on this, the primary hypothesized mechanisms of action for this compound are the inhibition of carbonic anhydrases (CAs) or proteases.

Table 1: Potential Molecular Targets and Alternative Inhibitors

Target ClassPotential Specific TargetsKnown Alternative Inhibitors
Carbonic AnhydrasesCA-I, CA-II, CA-IX, CA-XIIAcetazolamide, Dorzolamide
Serine ProteasesThrombin, Trypsin, ChymotrypsinAEBSF, Aprotinin, PMSF
Cysteine ProteasesCaspases, CathepsinsZ-VAD-FMK, E-64
Matrix MetalloproteinasesMMP-2, MMP-9Batimastat, Marimastat

A Framework for Experimental Validation

To systematically validate the mechanism of action, a multi-tiered experimental approach is recommended, progressing from broad screening to specific target engagement and cellular effects.

Tier 1: Initial Target Class Identification

The first step is to perform in vitro enzyme inhibition assays against a panel of representative enzymes from the most likely target classes.

Experimental Protocol: In Vitro Enzyme Inhibition Assays

  • Enzyme and Substrate Preparation: Recombinant human enzymes (e.g., Carbonic Anhydrase II, Trypsin, Caspase-3) and their corresponding chromogenic or fluorogenic substrates are prepared in appropriate assay buffers.

  • Compound Dilution: this compound and control inhibitors (e.g., Acetazolamide for CAs) are serially diluted to a range of concentrations.

  • Assay Procedure:

    • Add 10 µL of the diluted compound or control to the wells of a 96-well plate.

    • Add 70 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a suitable sigmoidal model.

Table 2: Hypothetical IC₅₀ Values for this compound

Enzyme TargetIC₅₀ (µM)Positive ControlControl IC₅₀ (µM)
Carbonic Anhydrase II5.2Acetazolamide0.012
Trypsin> 100AEBSF0.1
Caspase-3> 100Z-VAD-FMK0.02
MMP-925.8Batimastat0.004

Based on these hypothetical results, Carbonic Anhydrase II and MMP-9 would be prioritized for further investigation.

Tier 2: Specific Target Validation and Selectivity Profiling

Following initial identification, the next step is to confirm direct binding to the putative target(s) and assess the selectivity of the compound.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Chip Preparation: Covalently immobilize the purified target enzyme (e.g., Carbonic Anhydrase II) onto a sensor chip.

  • Analyte Injection: Flow serial dilutions of this compound over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the chip surface in real-time to monitor binding and dissociation.

  • Data Analysis: Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) from the sensorgrams.

Table 3: Hypothetical Binding Affinity Data

CompoundTargetKD (µM)
This compoundCarbonic Anhydrase II2.1
AcetazolamideCarbonic Anhydrase II0.008
Tier 3: Elucidating the Cellular Mechanism and Signaling Pathway

The final stage involves investigating the compound's effects in a cellular context to understand its impact on relevant signaling pathways.

Experimental Protocol: Western Blot Analysis of Downstream Effectors

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing CA-IX) and treat with varying concentrations of this compound.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins in a relevant signaling pathway (e.g., for CA-IX, the HIF-1α pathway) and corresponding secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.

Visualizing the Validation Workflow and Potential Pathways

To clearly illustrate the proposed experimental logic and potential signaling cascades, the following diagrams are provided.

G cluster_workflow Experimental Validation Workflow A Tier 1: Initial Target Screening (Enzyme Inhibition Assays) B Tier 2: Specific Target Validation (SPR Binding Affinity) A->B Prioritize Hits (Low IC₅₀) C Tier 3: Cellular Mechanism (Western Blot, Cellular Assays) B->C Confirm Direct Binding

Caption: A streamlined workflow for validating the mechanism of action.

G cluster_pathway Hypothetical Carbonic Anhydrase IX Signaling Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA-IX Upregulation HIF1a->CAIX pHe_decrease Extracellular pH Decrease CAIX->pHe_decrease Invasion Tumor Cell Invasion & Metastasis pHe_decrease->Invasion Compound N-cyclohexyl-4- methoxybenzenesulfonamide Compound->CAIX Inhibition

Caption: A potential signaling pathway involving Carbonic Anhydrase IX.

By following this structured and comparative approach, researchers can effectively elucidate the mechanism of action of this compound, paving the way for its potential development as a therapeutic agent. The provided protocols and visualization templates offer a robust framework for data generation and interpretation.

Comparative Efficacy Analysis of N-Cyclohexyl-4-methoxybenzenesulfonamide and Its Analogs Against Established Anticonvulsant Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant efficacy of a representative analog of N-cyclohexyl-4-methoxybenzenesulfonamide, namely 4-methoxy-2,6-dimethylbenzanilide, against the established antiepileptic drugs (AEDs) Phenytoin and Carbamazepine. Due to the limited publicly available efficacy data for this compound, this analog has been selected for comparison based on available preclinical data in a validated animal model of epilepsy.

Quantitative Efficacy Data

The following table summarizes the median effective dose (ED50) of 4-methoxy-2,6-dimethylbenzanilide and the established anticonvulsant drugs, Phenytoin and Carbamazepine, in the Maximal Electroshock (MES) seizure test in mice. The MES test is a widely used preclinical model to evaluate the ability of a compound to prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.

CompoundAnimal ModelAdministration RouteAnticonvulsant Efficacy (ED50) in MES TestReference
4-methoxy-2,6-dimethylbenzanilideMouseIntraperitoneal18.58 mg/kg [1]
PhenytoinMouseIntraperitoneal9.5 - 10 mg/kg [2][3]
CarbamazepineMouseIntraperitoneal8.8 - 9.67 mg/kg [3][4]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test in Mice

The data presented in this guide was obtained using the Maximal Electroshock (MES) seizure test, a standard preclinical model for assessing anticonvulsant activity. The following is a generalized protocol for this experiment.

Objective: To determine the median effective dose (ED50) of a test compound required to protect against tonic hindlimb extension induced by a maximal electrical stimulus.

Animals: Male albino mice (e.g., CF-1 or ICR strain), typically weighing 20-30g.

Apparatus:

  • An electroconvulsive shock apparatus (e.g., a constant current stimulator).

  • Corneal or ear-clip electrodes.

  • A solution of 0.9% saline.

Procedure:

  • Animal Preparation: Animals are acclimatized to the laboratory environment before testing. Food may be withheld for a few hours before the experiment.

  • Drug Administration: The test compound (e.g., 4-methoxy-2,6-dimethylbenzanilide) or a reference drug (e.g., Phenytoin, Carbamazepine) is administered via a specific route (e.g., intraperitoneally) at various doses to different groups of mice. A vehicle control group receives the solvent used to dissolve the compounds.

  • Electrical Stimulation: At the time of predicted peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the electrodes applied to the corneas or ears of the mice. The corneas are typically moistened with saline to ensure good electrical contact.

  • Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb extension is considered the endpoint for protection.

  • Data Analysis: The percentage of animals protected at each dose is recorded. The ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension, is then calculated using statistical methods such as probit analysis.

Mechanism of Action and Signaling Pathways

Established anticonvulsant drugs like Phenytoin and Carbamazepine primarily exert their effects by modulating voltage-gated sodium channels in neurons. This action stabilizes the inactive state of these channels, thereby reducing the repetitive firing of neurons that is characteristic of seizures. While the precise mechanism of 4-methoxy-2,6-dimethylbenzanilide is not fully elucidated, its structural similarity to other anticonvulsants suggests a potential interaction with similar neuronal targets.

Below are diagrams illustrating the experimental workflow for determining anticonvulsant efficacy and the general signaling pathway affected by sodium channel-blocking anticonvulsants.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis animal_prep Animal Acclimatization drug_prep Drug Preparation & Dosing animal_prep->drug_prep Groups mes_test Maximal Electroshock (MES) Test drug_prep->mes_test Administration observation Observation of Seizure Endpoint mes_test->observation Induction ed50_calc ED50 Calculation observation->ed50_calc Protection Data signaling_pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ap_gen Action Potential Generation na_channel Voltage-gated Na+ Channel Open Inactivated ap_gen->na_channel:open Depolarization neurotransmitter Neurotransmitter Release (e.g., Glutamate) ap_gen->neurotransmitter Triggers na_channel:inactivated->ap_gen Repolarization (delayed by drug) na_channel:open->na_channel:inactivated Influx of Na+ glutamate Glutamate neurotransmitter->glutamate receptor Glutamate Receptor glutamate->receptor excitation Postsynaptic Excitation receptor->excitation drug Na+ Channel Blocking Anticonvulsant (e.g., Phenytoin, Carbamazepine) drug->na_channel:inactivated Stabilizes Inactivated State

References

Spectroscopic Analysis: A Comparative Guide to N-cyclohexyl-4-methoxybenzenesulfonamide and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the spectroscopic characteristics of N-cyclohexyl-4-methoxybenzenesulfonamide and its precursors, 4-methoxybenzenesulfonyl chloride and cyclohexylamine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource with supporting experimental data and protocols.

Spectroscopic Data Comparison

The successful synthesis of this compound from its precursors can be effectively monitored and confirmed through the distinct changes observed in their respective spectroscopic signatures. The following tables summarize the key infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) data for each compound.

Table 1: Comparative IR Spectroscopic Data (cm⁻¹)

Functional Group4-Methoxybenzenesulfonyl ChlorideCyclohexylamineThis compound
N-H stretch-3360-3280 (two bands)~3250 (one band)
C-H (aromatic)~3100-~3100
C-H (aliphatic)~2950~2930, ~2850~2930, ~2850
C=C (aromatic)~1595, ~1490-~1595, ~1480
S=O stretch~1375, ~1170 (asymmetric & symmetric)-~1330, ~1160 (asymmetric & symmetric)
C-O stretch~1260-~1260
S-N stretch--~900

Table 2: Comparative ¹H NMR Spectroscopic Data (δ, ppm)

Proton Environment4-Methoxybenzenesulfonyl ChlorideCyclohexylamineThis compound
Aromatic-H~7.9 (d, 2H), ~7.0 (d, 2H)-~7.8 (d, 2H), ~7.0 (d, 2H)
-OCH₃~3.9 (s, 3H)-~3.9 (s, 3H)
-NH--~1.3 (s, broad, 2H)~4.8 (d, 1H)
-CH-N--~2.6 (m, 1H)~3.1 (m, 1H)
Cyclohexyl-H-~1.8-1.0 (m, 10H)~1.8-1.0 (m, 10H)

Table 3: Comparative ¹³C NMR Spectroscopic Data (δ, ppm)

Carbon Environment4-Methoxybenzenesulfonyl ChlorideCyclohexylamineThis compound
Aromatic C-O~164-~163
Aromatic C-S~135-~133
Aromatic C-H~131, ~115-~129, ~114
-OCH₃~56-~56
-CH-N--~51~53
Cyclohexyl-C-~37, ~26, ~25~34, ~25, ~24

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic substitution reaction between 4-methoxybenzenesulfonyl chloride and cyclohexylamine.

Materials:

  • 4-Methoxybenzenesulfonyl chloride

  • Cyclohexylamine

  • 10% Sodium carbonate (Na₂CO₃) solution

  • 3 M Hydrochloric acid (HCl)

  • Distilled water

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve cyclohexylamine (1.0 eq) in distilled water.

  • To this solution, add 4-methoxybenzenesulfonyl chloride (1.0 eq) portion-wise while stirring at room temperature.

  • Maintain the pH of the reaction mixture at approximately 8 by the dropwise addition of a 10% sodium carbonate solution.

  • Continue stirring the reaction mixture at room temperature for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, acidify the mixture to a pH of 3 using 3 M hydrochloric acid. This will cause the product to precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with distilled water.

  • Dry the crude product thoroughly.

  • Recrystallize the dried solid from methanol to obtain pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized compound and its precursors was performed using the following spectroscopic techniques:

  • Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets, and liquid samples were analyzed as neat films between NaCl plates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Visualizing the Synthesis Workflow

The logical flow of the synthesis process is depicted in the following diagram, generated using the DOT language.

SynthesisWorkflow Precursor1 4-Methoxybenzenesulfonyl Chloride Reaction Nucleophilic Substitution (aq. Na2CO3, rt, 6h) Precursor1->Reaction Precursor2 Cyclohexylamine Precursor2->Reaction Workup Acidification (HCl) Filtration Drying Reaction->Workup Purification Recrystallization (Methanol) Workup->Purification Product N-cyclohexyl-4-methoxy- benzenesulfonamide Purification->Product

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors, alongside a reliable method for its synthesis and characterization. This information can be instrumental for researchers in the fields of medicinal chemistry and organic synthesis.

Evaluating the Target Selectivity of N-cyclohexyl-4-methoxybenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-cyclohexyl-4-methoxybenzenesulfonamide is a sulfonamide-containing organic compound. While the biological target and selectivity profile of this specific molecule are not extensively documented in publicly available literature, its structural features, particularly the sulfonamide group, are present in numerous compounds designed to target specific protein classes, most notably protein kinases. This guide provides a comprehensive framework for evaluating the target selectivity of this compound, presenting a hypothetical workflow and comparing its potential performance against established kinase inhibitors.

Hypothetical Target Class: Protein Kinases

The benzenesulfonamide moiety is a well-established scaffold in medicinal chemistry, frequently utilized for the development of inhibitors targeting enzymes such as carbonic anhydrases and protein kinases. Given the prevalence of this scaffold in kinase inhibitors, we will proceed with the hypothesis that this compound may exhibit inhibitory activity against one or more protein kinases. The following sections outline the experimental procedures to identify its primary target and subsequently evaluate its selectivity across the kinome.

Experimental Protocols

Primary Target Identification: Affinity-based Chemical Proteomics

A crucial first step is to identify the primary protein target(s) of this compound. Affinity-based chemical proteomics is a powerful technique for this purpose.

Experimental Workflow:

  • Synthesis of an Affinity Probe: A derivative of this compound is synthesized with a linker arm and a reactive group (e.g., a photo-activatable group) or an affinity tag (e.g., biotin).

  • Incubation with Cell Lysate: The affinity probe is incubated with a relevant cell lysate to allow binding to its protein targets.

  • Immobilization/Crosslinking: The probe-protein complexes are captured on a solid support (e.g., streptavidin beads for a biotinylated probe) or covalently crosslinked upon UV irradiation (for a photo-activatable probe).

  • Washing and Elution: Non-specifically bound proteins are removed through a series of stringent washes. The specifically bound proteins are then eluted.

  • Protein Identification by Mass Spectrometry: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Potential targets are identified by comparing the proteins captured by the this compound probe with those captured in a control experiment (e.g., using a structurally similar but inactive compound or by competing with an excess of the free compound).

G cluster_workflow Target Identification Workflow start Synthesize Affinity Probe incubate Incubate with Cell Lysate start->incubate capture Immobilize/Crosslink Probe-Protein Complexes incubate->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Specific Binders wash->elute ms LC-MS/MS Analysis elute->ms analyze Identify Potential Targets ms->analyze

Figure 1: Experimental workflow for affinity-based chemical proteomics.

Selectivity Profiling: Kinase Panel Screening

Once a primary kinase target is identified (let's hypothetically assume it is Kinase X), the selectivity of this compound must be assessed across a broad range of other kinases.

Experimental Protocol:

  • Compound Preparation: this compound is prepared at various concentrations.

  • Kinase Panel: A large panel of purified, active protein kinases (e.g., the DiscoverX KINOMEscan™ panel or a similar service) is utilized.

  • Binding or Activity Assay: The ability of the compound to either bind to (e.g., via competition with a tagged ligand) or inhibit the enzymatic activity of each kinase in the panel is measured. For activity assays, the phosphorylation of a substrate is typically quantified in the presence and absence of the test compound.

  • Data Acquisition: The percentage of inhibition or the dissociation constant (Kd) for each kinase at a given compound concentration is determined.

  • Selectivity Analysis: The results are analyzed to determine the compound's selectivity profile. A selectivity score can be calculated based on the number of off-targets at a certain threshold of inhibition.

Data Presentation and Comparative Analysis

The selectivity of this compound can be compared with well-characterized kinase inhibitors, such as a highly selective inhibitor (e.g., Sunitinib for VEGFR) and a non-selective inhibitor (e.g., Staurosporine).

Hypothetical Kinase Selectivity Data

The following table presents hypothetical kinase profiling data for this compound and two comparator compounds at a concentration of 1 µM.

Kinase TargetThis compound (% Inhibition)Sunitinib (% Inhibition)Staurosporine (% Inhibition)
Kinase X (Hypothetical Primary Target) 95 1598
VEGFR21092 99
PDGFRβ128897
c-Kit88596
SRC254095
ABL1183594
EGFR51090
MAPK13588
CDK26892
IC50 Values for Key Targets

To provide a more quantitative comparison, the half-maximal inhibitory concentration (IC50) would be determined for the primary target and any significant off-targets.

CompoundIC50 for Kinase X (nM)IC50 for VEGFR2 (nM)IC50 for SRC (nM)
This compound50>10,0002,500
Sunitinib>10,0009250
Staurosporine7206

Signaling Pathway Context

Understanding the location of the target kinase within a signaling pathway is crucial for interpreting the potential cellular effects of the inhibitor.

G cluster_pathway Hypothetical Kinase Cascade cluster_inhibitor Point of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf KinaseX Kinase X Raf->KinaseX (Hypothetical Target) MEK MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF KinaseX->MEK

Figure 2: A hypothetical signaling pathway illustrating the potential position of "Kinase X".

Conclusion

This guide outlines a systematic approach to characterize the target and selectivity of this compound. By employing techniques such as chemical proteomics and broad-panel kinase screening, and by comparing the resulting data with that of well-known inhibitors, researchers can build a comprehensive selectivity profile. The hypothetical data presented herein illustrates that if this compound were to inhibit "Kinase X" with high potency and minimal off-target effects, it could represent a valuable tool for studying the specific biological roles of this kinase and a potential starting point for a targeted drug discovery program. Without such experimental validation, however, its biological activity remains speculative.

benchmarking the stability of N-cyclohexyl-4-methoxybenzenesulfonamide against similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the chemical stability of N-cyclohexyl-4-methoxybenzenesulfonamide against structurally similar compounds. In the absence of direct comparative studies in published literature, this document outlines detailed experimental protocols for forced degradation studies, enabling researchers to generate crucial stability data. The methodologies described are based on established practices for stability-indicating assays of sulfonamide-based compounds.

Introduction to Stability Benchmarking

Understanding the intrinsic stability of a drug candidate is a critical aspect of the pre-formulation and formulation development process. Forced degradation studies, or stress testing, are employed to identify the likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods. This guide focuses on a systematic approach to compare the stability of this compound with relevant analogs under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Compound Selection for Comparative Analysis

To provide a meaningful stability benchmark, this compound is compared against compounds with systematic variations in the N-substituent and the para-substituent on the benzene ring. This allows for an assessment of how these structural modifications influence the overall stability of the molecule.

Table 1: Selected Compounds for Stability Comparison

Compound NameStructureR1 (N-substituent)R2 (para-substituent)
This compound (Target)
alt text
CyclohexylMethoxy (-OCH3)
N-Phenyl-4-methoxybenzenesulfonamide
alt text
PhenylMethoxy (-OCH3)
N-Cyclohexyl-4-methylbenzenesulfonamide
alt text
CyclohexylMethyl (-CH3)
4-Methoxybenzenesulfonamide
alt text
-HMethoxy (-OCH3)

Experimental Protocols for Forced Degradation Studies

The following protocols outline the conditions for subjecting the selected compounds to various stress factors. The extent of degradation is to be monitored by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

General Procedure

For each condition, a stock solution of the test compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then diluted with the respective stress agent. Samples are drawn at predetermined time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by HPLC.

Hydrolytic Stability
  • Acidic Hydrolysis:

    • Condition: 0.1 M Hydrochloric Acid (HCl)

    • Temperature: 60°C

    • Time Points: 0, 2, 4, 8, 12, 24 hours

    • Procedure: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH), and dilute for HPLC analysis.

  • Alkaline Hydrolysis:

    • Condition: 0.1 M Sodium Hydroxide (NaOH)

    • Temperature: 60°C

    • Time Points: 0, 1, 2, 4, 8, 12 hours

    • Procedure: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Neutral Hydrolysis:

    • Condition: Purified Water (pH ~7)

    • Temperature: 80°C

    • Time Points: 0, 24, 48, 72, 96 hours

    • Procedure: Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 80°C. At each time point, withdraw an aliquot and dilute for HPLC analysis.

Oxidative Stability
  • Condition: 3% Hydrogen Peroxide (H₂O₂)

  • Temperature: Room Temperature (25°C)

  • Time Points: 0, 2, 4, 8, 12, 24 hours

  • Procedure: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light. At each time point, withdraw an aliquot and dilute for HPLC analysis.

Photostability
  • Condition: Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Procedure: Expose a solution of the compound (e.g., in methanol) in a chemically inert, transparent container to the light source. A parallel sample should be wrapped in aluminum foil to serve as a dark control. Analyze samples at appropriate time intervals.

Thermal Stability (Solid State)
  • Condition: Dry Heat

  • Temperature: 80°C

  • Time Points: 0, 1, 3, 7, 14 days

  • Procedure: Place a thin layer of the solid compound in a petri dish and expose it to 80°C in an oven. At each time point, accurately weigh a portion of the sample, dissolve it in a suitable solvent, and analyze by HPLC.

Data Presentation and Comparison

The results from the forced degradation studies should be tabulated to facilitate a clear comparison of the stability profiles of the different compounds.

Table 2: Comparative Stability Data (% Degradation)

Stress ConditionThis compoundN-Phenyl-4-methoxybenzenesulfonamideN-Cyclohexyl-4-methylbenzenesulfonamide4-Methoxybenzenesulfonamide
Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) DataDataDataData
Alkaline Hydrolysis (0.1 M NaOH, 60°C, 12h) DataDataDataData
Neutral Hydrolysis (Water, 80°C, 96h) DataDataDataData
Oxidative Degradation (3% H₂O₂, 25°C, 24h) DataDataDataData
Photodegradation (1.2 million lux hours) DataDataDataData
Thermal Degradation (Solid, 80°C, 14 days) DataDataDataData

Note: "Data" represents the placeholder for experimentally determined percentage of degradation.

Visualizing Experimental Workflow and Potential Degradation Pathways

Visual diagrams are essential for understanding the experimental process and potential chemical transformations.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Neutral Neutral Hydrolysis (Water, 80°C) Stock->Neutral Oxidative Oxidative Stress (3% H2O2, 25°C) Stock->Oxidative Photo Photolytic Stress (UV/Vis Light) Stock->Photo Thermal Thermal Stress (Solid, 80°C) Stock->Thermal Sampling Time-point Sampling Acid->Sampling Base->Sampling Neutral->Sampling Oxidative->Sampling Photo->Sampling Thermal->Sampling Neutralization Neutralization (if needed) Sampling->Neutralization Dilution Dilution Neutralization->Dilution HPLC HPLC Analysis Dilution->HPLC Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound SulfonicAcid 4-Methoxybenzenesulfonic Acid Parent->SulfonicAcid S-N Cleavage Cyclohexylamine Cyclohexylamine Parent->Cyclohexylamine S-N Cleavage N_Oxide N-Oxide Derivative Parent->N_Oxide Ring_Cleavage Ring Cleavage Products Parent->Ring_Cleavage

Safety Operating Guide

Proper Disposal of N-cyclohexyl-4-methoxybenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of N-cyclohexyl-4-methoxybenzenesulfonamide, a compound commonly used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

This compound is classified as harmful if swallowed and can have long-lasting harmful effects on aquatic life.[1] Therefore, it must be treated as hazardous waste and disposed of according to stringent protocols.[1][2]

Summary of Disposal Procedures

StepProcedureKey Considerations
1 Waste Identification & Labeling Clearly label as "Hazardous Waste" with the full chemical name.[3] Do not use abbreviations.[3] Include date, origin, and Principal Investigator's contact information.[3]
2 Container Selection & Management Use original or compatible, leak-proof containers.[4][5] Plastic is often preferred over glass.[3] Keep containers securely capped when not in use.[4][5]
3 Waste Segregation & Storage Store separately from incompatible materials, such as strong acids and bases.[4] Store in a designated, well-ventilated "Satellite Accumulation Area".[4]
4 Disposal Arrangement Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2][3] Do not dispose of down the drain or in regular trash.[3][6][7]
5 Spill Management In case of a spill, dampen the solid material with 60-70% ethanol, transfer to a suitable container, and decontaminate the area.[8]
6 Empty Container Disposal Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[2][5] The rinsed container can then be disposed of in regular trash.[2][5]

Detailed Experimental Protocol for Disposal

The following protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Labeling:

  • Affix a "Hazardous Waste" label to the container designated for this compound waste.[3]

  • Clearly write the full chemical name, "this compound," on the label. Abbreviations are not permissible.[3]

  • Record the date of waste generation, the laboratory room number, and the name and contact information of the Principal Investigator.[3]

2. Container Selection and Management:

  • Use the original product container if it is in good condition.[4]

  • If the original container is not available or suitable, select a container made of a compatible material (e.g., high-density polyethylene - HDPE) that is clean and has a secure, leak-proof cap.[4][5]

  • At all times, keep the waste container securely capped, except when adding waste.[4][5]

3. Waste Segregation and Storage:

  • Store the this compound waste in a designated and properly marked "Satellite Accumulation Area" within the laboratory.[4]

  • Ensure that this storage area is away from general laboratory traffic and is well-ventilated.

  • Do not store with incompatible chemicals. Specifically, keep it separate from strong acids, bases, and oxidizing agents.[4]

4. Arranging for Disposal:

  • Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[2][3]

  • Provide the EHS office with a complete list of the chemical waste to be collected.

  • Under no circumstances should this compound be disposed of down the sanitary sewer or in the regular trash. [3][6][7]

5. Spill Management Protocol:

  • In the event of a spill, first, ensure the area is well-ventilated and restrict access.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, dampen the spilled solid with 60-70% ethanol to prevent dust formation.[8]

  • Carefully transfer the dampened material into a designated hazardous waste container.[8]

  • Clean the spill area with absorbent paper dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[8]

  • All materials used for cleanup must also be disposed of as hazardous waste.

6. Disposal of Empty Containers:

  • To render an empty container of this compound non-hazardous, it must be triple-rinsed.[2][5]

  • Use a solvent capable of dissolving the compound (e.g., ethanol or acetone) for the initial rinses.

  • Collect all rinsate and dispose of it as hazardous chemical waste.[2][5]

  • After the solvent rinses, triple-rinse the container with water.

  • The cleaned and dried container can then be disposed of in the regular trash after defacing the original label.[2]

Logical Workflow for Disposal Decision Making

G start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol: 1. Dampen with 60-70% ethanol 2. Collect material 3. Decontaminate area is_spill->spill_protocol Yes waste_collection Place in a labeled Hazardous Waste Container is_spill->waste_collection No spill_protocol->waste_collection storage Store in designated Satellite Accumulation Area waste_collection->storage empty_container Is the container empty? storage->empty_container ehs_pickup Arrange for EHS Pickup end Proper Disposal Complete ehs_pickup->end empty_container->ehs_pickup No triple_rinse Triple-rinse container Collect rinsate as hazardous waste empty_container->triple_rinse Yes trash Dispose of rinsed container in regular trash triple_rinse->trash trash->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-4-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.